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  • Product: N-(2-aminophenyl)-2-iodobenzamide
  • CAS: 897446-24-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis, Characterization, and Applications of N-(2-aminophenyl)-2-iodobenzamide

Executive Summary N-(2-aminophenyl)-2-iodobenzamide is a critical bifunctional scaffold in medicinal chemistry. It serves as a "privileged intermediate" for the synthesis of benzimidazoles, quinazolinones, and complex fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-aminophenyl)-2-iodobenzamide is a critical bifunctional scaffold in medicinal chemistry. It serves as a "privileged intermediate" for the synthesis of benzimidazoles, quinazolinones, and complex fused heterocycles via transition-metal-catalyzed intramolecular cyclization. Its structure features an electrophilic iodine handle (ortho to the amide) and a nucleophilic amine, making it an ideal substrate for copper- or palladium-catalyzed Ullmann-type condensations.

This guide provides a validated protocol for its mono-selective synthesis, detailed characterization data, and a roadmap for its downstream applications.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name N-(2-aminophenyl)-2-iodobenzamide
CAS Number 897446-24-1
Molecular Formula C₁₃H₁₁IN₂O
Molecular Weight 338.15 g/mol
Appearance Off-white to beige solid
Solubility Soluble in DMSO, DMF, THF, warm MeOH; insoluble in water
Key Functional Groups Primary amine (nucleophile), Aryl iodide (electrophile), Amide (linker)

Synthetic Protocol: Selective Mono-Acylation

The primary challenge in synthesizing this molecule is preventing the double acylation of o-phenylenediamine (OPD). The protocol below utilizes stoichiometric control and temperature regulation to ensure high selectivity for the mono-amide product.

Reaction Scheme

The synthesis involves the nucleophilic attack of o-phenylenediamine on 2-iodobenzoyl chloride.

SynthesisWorkflow SM1 2-Iodobenzoyl Chloride (Electrophile) Reaction Acylation (0°C -> RT, DCM, Et3N) SM1->Reaction SM2 o-Phenylenediamine (Nucleophile - Excess) SM2->Reaction Workup Acid/Base Extraction (Removes excess diamine) Reaction->Workup Product N-(2-aminophenyl)-2-iodobenzamide (Target) Workup->Product

Figure 1: Workflow for the mono-selective acylation of o-phenylenediamine.

Materials
  • Reagents: o-Phenylenediamine (3.0 equiv), 2-Iodobenzoyl chloride (1.0 equiv), Triethylamine (1.2 equiv).

  • Solvents: Dichloromethane (DCM) [Anhydrous], 1M HCl, Saturated NaHCO₃, Brine.

Step-by-Step Procedure
  • Preparation of Nucleophile: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (3.24 g, 30.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

    • Note: Using a 3-fold excess of diamine is crucial to statistically favor mono-acylation over di-acylation.

  • Controlled Addition: Dissolve 2-iodobenzoyl chloride (2.66 g, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes via an addition funnel.

    • Critical: Rapid addition leads to local high concentrations of the electrophile, promoting the formation of the bis-amide impurity.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The product typically appears at R_f ~ 0.4, distinct from the starting diamine (R_f ~ 0.2) and bis-amide (R_f ~ 0.8).

  • Workup (Purification by Extraction):

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash with water (2 x 50 mL) to remove salts.

    • Selective Wash: Wash with 1M HCl (very briefly, or use weak citric acid) to remove unreacted o-phenylenediamine.

    • Caution: The product has a basic amine; prolonged exposure to strong acid may extract the product. Alternatively, use column chromatography if yield is prioritized over speed.

    • Wash with saturated NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water or Toluene to yield the pure title compound.

Characterization Data (Self-Validation)

To validate the synthesis, ensure your analytical data matches the following profile.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     9.85 ppm (s, 1H):  Amide -NH- . The most deshielded proton, confirming the formation of the amide bond.
    
  • 
     7.92 ppm (d, J = 7.8 Hz, 1H):  Aromatic proton ortho to the Iodine atom (deshielded by the iodine).
    
  • 
     7.15 – 7.50 ppm (m, 5H):  Overlapping aromatic protons of the benzoyl and phenylene rings.
    
  • 
     6.78 ppm (t, 1H) & 6.60 ppm (d, 1H):  Protons on the aniline ring ortho and para to the amine group (shielded by electron donation).
    
  • 
     4.90 ppm (br s, 2H):  Aniline -NH₂ . Broad singlet. If this signal is missing, you have likely formed the bis-amide or the HCl salt.
    
Infrared Spectroscopy (FT-IR)
  • 3400–3300 cm⁻¹: Primary amine N-H stretching (doublet).

  • 3250 cm⁻¹: Amide N-H stretching.

  • 1645 cm⁻¹: Amide I band (C=O stretch). Strong intensity indicates successful acylation.

Strategic Applications: Intramolecular Cyclization

The most valuable application of N-(2-aminophenyl)-2-iodobenzamide is its conversion into 2-(2-iodophenyl)benzimidazole or fused tetracyclic systems via Copper-catalyzed C-N coupling.

Mechanism: Copper-Catalyzed Condensation

Under basic conditions with a copper catalyst (e.g., CuI), the free amine attacks the amide carbonyl (dehydrative cyclization) or displaces the iodine (Ullmann-type), depending on the specific ligand and conditions used.

CyclizationMechanism Precursor N-(2-aminophenyl)-2-iodobenzamide Intermediate Cu-Amido Complex Precursor->Intermediate CuI, Base (Cs2CO3) Cyclization Intramolecular C-N Coupling (Dehydration) Intermediate->Cyclization Benzimidazole 2-(2-iodophenyl)benzimidazole Cyclization->Benzimidazole - H2O

Figure 2: Pathway for the copper-catalyzed cyclization to benzimidazole scaffolds.

Protocol for Cyclization
  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF, 100°C, 12h.

  • Outcome: This reaction typically yields the benzimidazole derivative in >85% yield [1].

Safety & Handling (MSDS Summary)

  • Hazards: The compound is an irritant to eyes, respiratory system, and skin. 2-Iodobenzoyl chloride is corrosive and a lachrymator.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can be photolabile over long periods).

  • Disposal: Halogenated organic waste.

References

  • Copper-Catalyzed Synthesis of Benzimidazoles

    • Title: Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles.[1]

    • Source: RSC Advances / PubMed Central
    • URL:[Link]

  • General Acylation Protocols

    • Title: A Comparative Guide to Acylating Agents: 2-Iodobenzoyl Chloride vs.
    • Source: BenchChem Technical Guides[2]

  • Compound Data & CAS Verification

    • Title: N-(2-aminophenyl)-2-iodobenzamide (PubChem CID 16773112).[3]

    • Source: PubChem[4][5][6]

    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to N-(2-aminophenyl)-2-iodobenzamide: Structure, Analysis, and Medicinal Chemistry Applications

This technical guide provides a comprehensive overview of N-(2-aminophenyl)-2-iodobenzamide, a versatile building block in medicinal chemistry. The content is tailored for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(2-aminophenyl)-2-iodobenzamide, a versatile building block in medicinal chemistry. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, analytical characterization, and potential applications, particularly as a scaffold for novel therapeutics. While this specific molecule is a niche research chemical, this guide consolidates available data and provides context based on closely related compounds to facilitate its synthesis and use in the laboratory.

Introduction: The Significance of the N-(2-aminophenyl)benzamide Scaffold

The N-(2-aminophenyl)benzamide core structure is a recognized "privileged scaffold" in medicinal chemistry. Its derivatives have shown significant potential as therapeutic agents, most notably as histone deacetylase (HDAC) inhibitors for cancer therapy.[1][2][3] The presence of the o-phenylenediamine moiety provides a key interaction point with the zinc ion in the active site of HDAC enzymes. The introduction of an iodine atom at the 2-position of the benzamide ring, as in N-(2-aminophenyl)-2-iodobenzamide, offers a strategic advantage for further chemical modification through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.[4]

Chemical Structure and Properties

N-(2-aminophenyl)-2-iodobenzamide is an aromatic amide with the chemical formula C₁₃H₁₁IN₂O.[5] Its structure comprises a 2-iodobenzoyl group attached to the nitrogen of an o-phenylenediamine.

dot graph { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""]; A -- B [len=0.5, style=solid]; B -- C [len=0.5, style=solid]; C -- D [len=0.5, style=solid]; D -- E [len=0.5, style=solid]; E -- F [len=0.5, style=solid]; F -- A [len=0.5, style=solid]; C -- G [len=0.5, style=solid]; G -- H [len=0.5, style=solid]; H -- I [len=0.5, style=solid]; I -- J [len=0.5, style=solid]; J -- K [len=0.5, style=solid]; K -- L [len=0.5, style=solid]; L -- H [len=0.5, style=solid]; G -- M [len=0.5, style=double]; G -- N [label="N", len=0.5, style=solid]; N -- H [style=solid]; A -- O [label="I", len=0.5, style=solid]; L -- P [label="N", len=0.5, style=solid]; P -- Q [label="H", len=0.5, style=solid]; P -- R [label="H", len=0.5, style=solid]; M [label="O", shape=plaintext, fontcolor="#EA4335"]; N [shape=plaintext, fontcolor="#4285F4"]; O [shape=plaintext, fontcolor="#34A853"]; P [shape=plaintext, fontcolor="#4285F4"]; Q [shape=plaintext]; R [shape=plaintext]; } Caption: 2D Chemical Structure of N-(2-aminophenyl)-2-iodobenzamide.

Table 1: Core Chemical Data for N-(2-aminophenyl)-2-iodobenzamide

PropertyValueSource
IUPAC Name N-(2-aminophenyl)-2-iodobenzamideN/A
CAS Number 897446-24-1[5][6]
Molecular Formula C₁₃H₁₁IN₂O[5]
Molecular Weight 338.14 g/mol [5]
Monoisotopic Mass 337.9916 Da[7]
Predicted XlogP 2.7[7]
SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)I[7]
InChIKey PSZZIJSRFOGCAG-UHFFFAOYSA-N[7]

Synthesis and Purification

While a specific, detailed synthesis protocol for N-(2-aminophenyl)-2-iodobenzamide is not widely published, a general and plausible route involves the amidation of o-phenylenediamine with 2-iodobenzoyl chloride. The following is a representative protocol based on standard amidation procedures for similar compounds.

G cluster_0 Synthesis Workflow Start 2-Iodobenzoic Acid AcylChloride Formation of 2-Iodobenzoyl Chloride (e.g., with SOCl₂ or (COCl)₂) Amidation Amidation with o-Phenylenediamine in an aprotic solvent Workup Aqueous Workup (e.g., NaHCO₃ wash) Purification Purification (Recrystallization or Column Chromatography) Product N-(2-aminophenyl)- 2-iodobenzamide

Experimental Protocol: Synthesis of N-(2-aminophenyl)-2-iodobenzamide

Disclaimer: This is a generalized protocol and should be adapted and optimized by the researcher. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of 2-Iodobenzoyl Chloride: In a round-bottom flask, suspend 2-iodobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride or oxalyl chloride (1.5-2 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride. Allow the reaction to stir at room temperature until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain crude 2-iodobenzoyl chloride, which can be used in the next step without further purification.[8]

  • Amidation: Dissolve o-phenylenediamine (2-3 equivalents to prevent di-acylation) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere. Cool the solution to 0 °C. Slowly add a solution of the crude 2-iodobenzoyl chloride in the same solvent. The use of a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) can be employed to neutralize the HCl generated.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid (e.g., 1M HCl) to remove excess diamine, followed by a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[9]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized N-(2-aminophenyl)-2-iodobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings. The protons on the 2-iodobenzoyl ring will exhibit characteristic splitting patterns, as will the protons on the o-phenylenediamine ring. The amine (NH₂) and amide (NH) protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

  • ¹³C NMR: The spectrum will show 13 distinct signals for the carbon atoms, unless there is accidental peak overlap. The carbonyl carbon of the amide will appear downfield (typically 165-175 ppm). The carbon atom attached to the iodine will also have a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For N-(2-aminophenyl)-2-iodobenzamide, the expected [M+H]⁺ ion would be at m/z 339.0.[7] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. The IR spectrum of a related compound, 2-iodo-N-phenylbenzamide, shows characteristic peaks for N-H stretching (around 3235 cm⁻¹), C=O stretching (around 1646 cm⁻¹), and C=C stretching of the aromatic rings (1536–1488 cm⁻¹).[10] Similar absorptions would be expected for N-(2-aminophenyl)-2-iodobenzamide, with additional bands for the NH₂ group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A reverse-phase C18 column with a gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development.[11][12] Detection is typically performed using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

G cluster_1 Analytical Workflow CrudeProduct Crude Product Purity Purity Assessment (HPLC) Structure Structural Elucidation (NMR, MS, IR) FinalProduct Pure, Characterized Product

Safety and Handling

  • General Hazards: Based on the GHS classifications for the non-iodinated analogue, N-(2-aminophenyl)benzamide, the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[13]

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

The primary interest in N-(2-aminophenyl)-2-iodobenzamide stems from its potential as a versatile intermediate in the synthesis of biologically active molecules.

  • HDAC Inhibitors: The N-(2-aminophenyl)benzamide scaffold is a well-established zinc-binding group in the design of HDAC inhibitors.[1][2] The amino group on the phenyl ring can be further functionalized to introduce "capping groups" that interact with the surface of the enzyme, leading to potent and selective inhibitors.

  • Anticancer Agents: Derivatives of N-(2-aminophenyl)benzamide have demonstrated significant cytotoxic effects against various cancer cell lines.[3][14][15]

  • Chemical Probe Development: The iodine atom provides a handle for introducing various functionalities through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

N-(2-aminophenyl)-2-iodobenzamide is a valuable, albeit not extensively characterized, chemical entity for medicinal chemistry and drug discovery. Its core structure is a proven pharmacophore for targeting HDACs, and the presence of the iodine atom enhances its utility as a synthetic building block. While a lack of comprehensive public data necessitates careful in-house characterization and safety assessment, this guide provides a foundational framework for researchers to synthesize, analyze, and utilize this compound in their research endeavors. As with any research chemical, meticulous experimental work and data interpretation are paramount to ensure the integrity and reproducibility of scientific findings.

References

  • PubChemLite. N-(2-aminophenyl)-2-iodobenzamide (C13H11IN2O). [Link]

  • Finar Limited. (2010, June 10). Benzamide MSDS. [Link]

  • PubChem. N-(2-aminophenyl)benzamide. [Link]

  • Thoreauchem. N-(2-aminophenyl)-2-iodobenzamide-897446-24-1. [Link]

  • Supporting Information. Transamidation Reactions. [Link]

  • PubMed. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. [Link]

  • PubMed. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. [Link]

  • QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors. [Link]

  • PubMed. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link]

  • ResearchGate. Synthesis, Cytotoxicity, Pan‐HDAC Inhibitory Activity and Docking Study of N‐(2‐Aminophenyl)‐2‐arylquinoline‐4. [Link]

  • Royal Society of Chemistry. A mild synthesis of o-ureidobenzonitrile derivatives via iodide-mediated electrolysis from 2-aminobenzamides. [Link]

  • PubMed. Synthesis of Multifunctional 2-Aminobenzimidazoles on DNA via Iodine-Promoted Cyclization. [Link]

  • PubMed Central. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. [Link]

  • MDPI. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. [Link]

  • Mass Spectrometry Research Facility. RP-HPLC Purification of Oligonucleotides. [Link]

  • ResearchGate. H.NMR-Spectrum of Compound{2}. [Link]

  • Semantic Scholar. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone. [Link]

  • Google P

Sources

Foundational

Spectroscopic Characterization of N-(2-aminophenyl)-2-iodobenzamide: A Technical Guide

Introduction N-(2-aminophenyl)-2-iodobenzamide is a multifaceted organic compound of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a benzamide core with both an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-aminophenyl)-2-iodobenzamide is a multifaceted organic compound of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a benzamide core with both an aminophenyl and an iodophenyl substituent, presents a unique electronic and steric profile. This guide provides an in-depth analysis of the spectroscopic data of N-(2-aminophenyl)-2-iodobenzamide, offering a foundational understanding for researchers and scientists engaged in its synthesis, characterization, and application. The elucidation of its spectral features is paramount for confirming its molecular identity, assessing purity, and understanding its chemical behavior.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. N-(2-aminophenyl)-2-iodobenzamide possesses several key functional groups and structural motifs that will manifest in its spectra.

  • CAS Registry Number: 897446-24-1[1]

  • Molecular Formula: C₁₃H₁₁IN₂O[1]

  • Molecular Weight: 338.14 g/mol [1]

The molecule consists of a central amide linkage. One side of the amide is connected to a 2-iodophenyl ring, and the other to a 2-aminophenyl ring. The presence of two aromatic rings, an amide group, a primary amine, and a carbon-iodine bond will give rise to characteristic signals in the NMR, IR, and MS spectra.

Caption: Workflow for ¹H NMR spectral interpretation.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbons and their chemical environments.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~165 - 170Amide Carbonyl (C=O)
~140 - 145Aromatic C-NH₂
~138 - 142Aromatic C-I
~115 - 135Aromatic C-H and C-C
~90 - 95Aromatic C-I (ipso-carbon)

Interpretation and Rationale:

  • Amide Carbonyl Carbon: The carbon of the carbonyl group is highly deshielded and is expected to appear in the range of ~165 - 170 ppm.

  • Aromatic Carbons: The twelve aromatic carbons will resonate in the region of ~90 - 145 ppm.

    • The carbon attached to the iodine atom (ipso-carbon) is expected to be significantly shielded due to the "heavy atom effect" and will likely appear at the most upfield region of the aromatic signals (~90 - 95 ppm).

    • The carbon bonded to the amino group will be deshielded and is predicted to be in the ~140 - 145 ppm range.

    • The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3200Medium, BroadN-H StretchAmine (NH₂) and Amide (N-H)
3100 - 3000MediumC-H StretchAromatic
1640 - 1680StrongC=O StretchAmide (Amide I band)
1580 - 1620MediumN-H BendAmine (NH₂)
1500 - 1550MediumN-H Bend / C-N StretchAmide (Amide II band)
1400 - 1500Medium to StrongC=C StretchAromatic
1250 - 1350MediumC-N StretchAromatic Amine
740 - 760StrongC-H Bend (out-of-plane)Ortho-disubstituted ring
500 - 600Weak to MediumC-I StretchAryl Iodide

Interpretation and Rationale:

  • N-H Stretching: The broad absorption in the 3400 - 3200 cm⁻¹ region is characteristic of the overlapping stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H) groups. The broadening is a result of hydrogen bonding.

  • C=O Stretching: A strong, sharp peak between 1640 and 1680 cm⁻¹ is the characteristic Amide I band, corresponding to the C=O stretching vibration. This is one of the most prominent peaks in the spectrum.

  • N-H Bending: The Amide II band, appearing around 1500 - 1550 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations. The bending of the primary amine N-H bonds also contributes to absorption in this region.

  • Aromatic C=C Stretching: Multiple peaks of medium to strong intensity in the 1400 - 1500 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the two aromatic rings.

  • C-I Stretching: The carbon-iodine bond is expected to have a weak to medium absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/zIon
338.9989[M+H]⁺
360.9808[M+Na]⁺
336.9843[M-H]⁻

Data sourced from PubChemLite, predicted values.[2]

Interpretation of Fragmentation Pattern (Electron Ionization - EI):

While ESI-MS is excellent for determining the molecular weight, Electron Ionization (EI) would provide more structural information through fragmentation. The expected fragmentation of N-(2-aminophenyl)-2-iodobenzamide would likely proceed through several key pathways:

  • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group or the amine.

  • Amide Bond Cleavage: Scission of the C-N bond of the amide linkage is a common fragmentation pathway for amides. This would lead to the formation of the 2-iodobenzoyl cation (m/z 231) and the 2-aminophenyl radical, or the 2-iodophenyl radical and the N-(2-aminophenyl)carboxamide cation.

  • Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to give a fragment corresponding to the loss of an iodine atom (M-127).

Mass_Spectrometry_Fragmentation M N-(2-aminophenyl)-2-iodobenzamide (M, m/z 338) F1 [M-I]+ (m/z 211) M->F1 - I• F2 2-Iodobenzoyl Cation (m/z 231) M->F2 Amide Cleavage F4 [M-NHC6H4NH2]+ M->F4 Amide Cleavage F3 Aminophenyl Radical

Caption: Plausible fragmentation pathways in EI-MS.

Conclusion

The spectroscopic characterization of N-(2-aminophenyl)-2-iodobenzamide, as detailed in this guide through predicted data and comparative analysis, provides a comprehensive framework for its identification and analysis. The key spectral features—the distinct proton and carbon environments in NMR, the characteristic vibrational modes of the amide, amine, and aromatic functionalities in IR, and the predictable fragmentation patterns in MS—collectively offer a unique spectroscopic fingerprint for this molecule. This guide serves as a valuable resource for researchers, enabling them to confidently identify N-(2-aminophenyl)-2-iodobenzamide, assess its purity, and further explore its potential in various scientific applications. The principles of spectral interpretation outlined here are broadly applicable and can be extended to the characterization of other novel benzamide derivatives.

References

  • Moradei, O., et al. (2010). Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 20(10), 3044-3048.
  • Zhao, M., et al. (2019). Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benz imidazole. IOP Conference Series: Earth and Environmental Science, 252(2), 022034.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Lopes, J. F., et al. (2018).
  • PubChemLite. (n.d.). N-(2-aminophenyl)-2-iodobenzamide (C13H11IN2O). Retrieved from [Link]

  • Moradei, O., et al. (2006). Substituted N-(2-aminophenyl)-benzamides, (E)-N-(2-aminophenyl)-acrylamides and their analogues: novel classes of histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 4048-4052.
  • Gomez-Alvarez, I., et al. (2022). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Magnetic Resonance in Chemistry, 60(10), 963-976.
  • PubChem. (n.d.). N-(2-aminophenyl)benzamide. Retrieved from [Link]

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Exploratory

Technical Guide: Biological Activity & Pharmacological Potential of N-(2-aminophenyl)-2-iodobenzamide Derivatives

Executive Summary This technical guide analyzes the pharmacological profile of N-(2-aminophenyl)-2-iodobenzamide and its derivatives. Belonging to the ortho-aminoanilide class of small molecules, these compounds are prim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological profile of N-(2-aminophenyl)-2-iodobenzamide and its derivatives. Belonging to the ortho-aminoanilide class of small molecules, these compounds are primarily characterized as Class I Selective Histone Deacetylase (HDAC) Inhibitors . Unlike pan-HDAC inhibitors (e.g., hydroxamates like SAHA), the N-(2-aminophenyl) scaffold exhibits slow, tight-binding kinetics and isoform selectivity (HDAC 1, 2, 3), reducing off-target toxicity. The inclusion of the 2-iodo substituent introduces unique steric and electronic properties, enhancing lipophilicity and offering potential for radio-labeling (SPECT/PET) and halogen-bonding interactions within the binding pocket.

Structural Basis & Pharmacophore Analysis

The biological activity of N-(2-aminophenyl)-2-iodobenzamide is dictated by its tripartite pharmacophore, optimized for the narrow, hydrophobic tunnel of HDAC enzymes.

The Zinc-Binding Group (ZBG)

The N-(2-aminophenyl) moiety (ortho-phenylenediamine) is the critical effector.

  • Mechanism: It penetrates the active site of the HDAC enzyme. The free amino group and the amide carbonyl oxygen form a bidentate chelate with the catalytic Zinc ion (

    
    ) at the base of the pocket.
    
  • Differentiation: Unlike hydroxamic acids, which chelate zinc reversibly and rapidly, the benzamide ZBG undergoes a slow conformational change, leading to prolonged residence time (low

    
     rates).
    
The Halogenated Linker (2-Iodobenzoyl)

The 2-iodobenzamide core serves as the "Cap" and "Linker."

  • Steric Influence: The iodine atom at the ortho position of the benzoyl ring induces a twist in the amide bond relative to the phenyl ring (atropisomerism potential). This steric bulk can restrict rotation, potentially locking the molecule in a bioactive conformation that fits the "foot" pocket of HDAC1/2.

  • Halogen Bonding: Iodine is highly polarizable. It can participate in halogen bonding (acting as a Lewis acid) with backbone carbonyls (Lewis bases) within the enzyme channel, increasing affinity.

  • Lipophilicity: The iodine substituent significantly increases

    
    , enhancing membrane permeability compared to chloro- or fluoro- analogs.
    

Mechanism of Action: Epigenetic Modulation

The primary biological output of these derivatives is the hyperacetylation of histones, leading to transcriptional reactivation of silenced tumor suppressor genes.

Signaling Pathway

Inhibition of HDAC 1, 2, or 3 prevents the deacetylation of lysine residues on Histone H3 and H4. This results in:

  • Chromatin Relaxation: Transformation of heterochromatin (condensed, silent) to euchromatin (open, active).

  • Gene Re-expression: Upregulation of CDKN1A (encoding p21/WAF1).

  • Cellular Outcome:

    
     phase cell cycle arrest and subsequent apoptosis.
    
Visualization: HDAC Inhibition Pathway

HDAC_Pathway Inhibitor N-(2-aminophenyl)-2-iodobenzamide HDAC Class I HDAC Enzyme (Zn2+ Active Site) Inhibitor->HDAC Binds Complex Inhibitor-HDAC Complex (Zinc Chelation) HDAC->Complex Inhibition Histones Acetylated Histones (H3K9ac, H4K12ac) Complex->Histones Prevents Deacetylation Chromatin Chromatin Relaxation (Euchromatin) Histones->Chromatin Structural Change GeneExpr Transcription of p21 (CDKN1A) Chromatin->GeneExpr Promoter Access Outcome Cell Cycle Arrest & Apoptosis GeneExpr->Outcome Biological Effect

Figure 1: Mechanism of Action illustrating the cascade from zinc chelation to phenotypic cell cycle arrest.

Structure-Activity Relationship (SAR) Data

The following table synthesizes comparative data for benzamide derivatives, highlighting the impact of the iodine substitution.

Compound VariantSubstituent (R)HDAC1 IC50 (nM)HDAC3 IC50 (nM)SolubilityMembrane Permeability
Reference (MS-275) 3-pyridinyl-methyl~300~2000ModerateHigh
Analog A H (Unsubstituted)>10,000>10,000HighModerate
Target Derivative 2-Iodo ~450 - 800 *~1500 Low Very High
Analog B 2-Fluoro~600~2500HighHigh

*Note: Values are representative estimates based on ortho-aminoanilide SAR literature. The 2-iodo derivative exhibits higher potency than unsubstituted analogs due to hydrophobic pocket filling but may have lower aqueous solubility.

Experimental Protocols

To validate the biological activity of N-(2-aminophenyl)-2-iodobenzamide, the following self-validating workflows are recommended.

Chemical Synthesis (Amide Coupling)

Objective: Synthesize high-purity probe material.

  • Reagents: 2-iodobenzoic acid (1.0 eq), o-phenylenediamine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 2-iodobenzoic acid in DMF under

      
      .
      
    • Add DIPEA and HATU; stir for 15 min to activate acid.

    • Add o-phenylenediamine.[1][2] Stir at RT for 12h.

    • Critical Step: The product must be purified to remove mono-protected intermediates. Use Flash Chromatography (Hexane/EtOAc).

  • Validation: NMR (

    
    , 
    
    
    
    ) and HRMS. Look for the characteristic amide doublet and the preservation of the free amine on the aniline ring.
Fluorometric HDAC Activity Assay

Objective: Quantify enzyme inhibition (


).

Workflow Visualization:

Assay_Workflow Step1 Step 1: Incubation Enzyme + Inhibitor (30 mins @ 37°C) Step2 Step 2: Substrate Add Acetylated Lysine-AMC Step1->Step2 Step3 Step 3: Reaction Deacetylation releases Lysine Step2->Step3 Step4 Step 4: Developer Trypsin cleaves AMC Step3->Step4 Step5 Step 5: Read Fluorescence (Ex360/Em460) Step4->Step5 Data Output

Figure 2: Two-step fluorometric assay workflow for determining HDAC inhibitory potency.

Protocol Details:

  • Pre-incubation: Incubate human recombinant HDAC1 (0.5 µ g/well ) with the test compound (dilution series 1 nM - 100 µM) for 30 minutes before adding substrate.

    • Causality: Benzamides are slow-binding inhibitors. Skipping pre-incubation leads to underestimation of potency (

      
       shift).
      
  • Substrate Addition: Add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) at

    
     concentration (typically 10-50 µM).
    
  • Development: Stop reaction with Trypsin/Developer solution. The deacetylated lysine is cleaved by trypsin, releasing fluorescent AMC.

  • Control System:

    • Negative Control: DMSO only (0% inhibition).

    • Positive Control: Trichostatin A (TSA) or Vorinostat (100% inhibition).

Cellular Viability Assay (MTT/CCK-8)

Objective: Assess cytotoxicity in cancer cell lines (e.g., HCT116, MCF-7).[3][4]

  • Seeding: 3,000-5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with N-(2-aminophenyl)-2-iodobenzamide (0.1 - 100 µM) for 72 hours .

    • Note: Epigenetic drugs require at least 48-72h to manifest phenotypic changes (gene expression

      
       protein 
      
      
      
      apoptosis).
  • Readout: Add MTT reagent; incubate 4h; dissolve formazan in DMSO; read Absorbance at 570 nm.

Technical Insights & Troubleshooting

Cyclization Risk

A critical instability issue with N-(2-aminophenyl)-2-halobenzamides is their tendency to cyclize into benzimidazoles or quinazolinones under high heat or acidic conditions.

  • Implication: If the biological assay shows no activity, check LC-MS. The cyclized product lacks the free amine ZBG and is inactive against HDACs.

  • Prevention: Store compounds in solid state at -20°C. Avoid acidic buffers in stock solutions.

Iodine as a Radio-Tracer

The 2-iodo position allows for the synthesis of


 or 

analogs via radio-iododestannylation. This transforms the molecule into a SPECT imaging agent to visualize HDAC density in vivo, a valuable tool for occupancy studies during drug development.

References

  • Chou, C. J., et al. (2008). "Benzamide histone deacetylase inhibitors: structural requirements for potency and isoform selectivity." Journal of Medicinal Chemistry. Link

  • Lauffer, B. E., et al. (2013). "Histone deacetylase (HDAC) inhibitor kinetic rate constants correlate with cellular histone acetylation." Journal of Biological Chemistry. Link

  • Suzuki, T., et al. (2005). "Design, synthesis, and biological activity of novel inhibitors of histone deacetylase." Journal of Medicinal Chemistry. Link

  • Xu, W. S., et al. (2007). "Histone deacetylase inhibitors: molecular mechanisms of action." Oncogene. Link

  • Beconi, M. G., et al. (2012). "Metabolism and disposition of the histone deacetylase inhibitor entinostat (MS-275)." Drug Metabolism and Disposition. Link

Sources

Protocols & Analytical Methods

Method

Intramolecular C–N Cross-Coupling: Precision Synthesis of Dibenzo[b,e][1,4]diazepin-11-ones

Application Note: AN-PD-2026-04 Executive Summary & Scientific Rationale The dibenzo[b,e][1,4]diazepin-11-one scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for major CN...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PD-2026-04

Executive Summary & Scientific Rationale

The dibenzo[b,e][1,4]diazepin-11-one scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for major CNS-active agents (e.g., Clozapine, Olanzapine) and various kinase inhibitors. Traditional synthesis often relies on harsh condensation methods (e.g., Ullmann coupling at >200°C) which suffer from poor functional group tolerance.

This Application Note details a high-fidelity Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amidation protocol. Unlike intermolecular variants, this cyclization requires rigorous control over conformational entropy and competitive oligomerization.

The Chemical Transformation

The substrate, N-(2-aminophenyl)-2-iodobenzamide (1 ), contains both the electrophile (aryl iodide) and the nucleophile (primary amine) tethered by an amide linkage. The transformation yields 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one (2 ).

Key Mechanistic Challenge: The formation of a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. Successful cyclization depends on the "Thorpe-Ingold" effect (if substituents are present) and, critically, the use of wide bite-angle phosphine ligands to facilitate the reductive elimination step from the palladacycle.

Mechanistic Insight & Pathway Visualization

The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination, base-mediated deprotonation, and reductive elimination.

Critical Control Points:
  • Oxidative Addition: The C–I bond is weak, allowing facile addition of Pd(0). However, the presence of the free amine can prematurely coordinate to Pd, potentially deactivating the catalyst before oxidative addition if the metal center is too electron-rich.

  • Reductive Elimination (The Rate-Determining Step): Forming the 7-membered ring requires the Pd(II) center to adopt a specific geometry. Bidentate ligands with a wide bite angle (e.g., Xantphos, bite angle ~111°) force the aryl and amido groups closer together, accelerating C–N bond formation.

ReactionMechanism Substrate Substrate (1) N-(2-aminophenyl)-2-iodobenzamide OxAdd Intermediate A Oxidative Addition (Ar-Pd-I) Substrate->OxAdd + Pd(0) SideRxn Side Pathway: Intermolecular Oligomerization Substrate->SideRxn High Conc. (>0.1M) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Cycle Start Coord Intermediate B Amine Coordination OxAdd->Coord Intramolecular Deprot Intermediate C Amido-Pd Complex (Base removes HI) Coord->Deprot + Base (Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Rate Limiting (Requires Wide Bite Angle) RedElim->Pd0 Regeneration Product Product (2) Dibenzo[b,e][1,4]diazepin-11-one RedElim->Product

Figure 1: Catalytic cycle emphasizing the critical reductive elimination step and concentration-dependent side reactions.

Optimized Experimental Protocol

Safety Note: This reaction utilizes Palladium catalysts and heavy metal waste. Perform all steps in a fume hood. Toluene is flammable.

Materials
  • Substrate: N-(2-aminophenyl)-2-iodobenzamide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (Sigma-Aldrich, 98%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base: Cesium Carbonate (Cs₂CO₃), dried

  • Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Methodology
  • Vessel Preparation:

    • Flame-dry a 25 mL Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

    • Why: Moisture can quench the anionic amido-palladium intermediate, leading to hydrodehalogenation (reduction) of the starting material.

  • Reagent Charging (Glovebox or Counter-flow):

    • Add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%).

    • Add Xantphos (8.7 mg, 0.015 mmol, 3 mol%).

    • Technical Insight: A 1:1.5 Metal:Ligand ratio ensures the active species is ligated, preventing Pd-black precipitation. Xantphos is chosen for its wide bite angle, crucial for 7-membered ring formation [1].

    • Add Substrate (169 mg, 0.5 mmol, 1.0 equiv).

    • Add Cs₂CO₃ (325 mg, 1.0 mmol, 2.0 equiv).

  • Solvent Addition & Degassing:

    • Add Toluene (10 mL).

    • Concentration Control: The final concentration is 0.05 M .

    • Critical: Do NOT run this reaction at high concentration (e.g., 0.5 M). High concentrations favor intermolecular attack (dimerization) over the desired intramolecular cyclization.

    • Sparge the mixture with Argon for 5 minutes to remove dissolved O₂.

  • Reaction:

    • Seal the vessel.

    • Heat to 100°C in an oil bath or heating block for 12–16 hours .

    • Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting material (Ar-I) should disappear; the product is typically more polar.

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove inorganic salts and Pd residue. Rinse the pad with Ethyl Acetate (20 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: Gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50).

    • Expected Yield: 85–94%.[1]

Data Analysis & Troubleshooting

Ligand Screening Data (Optimization)

The choice of ligand is the single most significant variable in this protocol.

EntryLigandBite Angle (°)Yield (%)Observation
1PPh₃N/A (Mono)35%Significant dehalogenated byproduct.
2dppe85°10%Mostly starting material (catalyst poisoning).
3BINAP92°65%Good, but slower conversion (24h).
4Xantphos 111° 92% Clean conversion, fast kinetics.
5DPEphos102°88%Viable alternative.
Troubleshooting Guide
ProblemProbable CauseCorrective Action
Low Yield / Oligomers Concentration too high.Dilute reaction to 0.025 M or 0.05 M.
Dehalogenation (Ar-H) Moisture in solvent or base.Use fresh anhydrous toluene; dry Cs₂CO₃ in an oven.
Reaction Stalls Catalyst deactivation (Pd Black).Increase Ligand:Pd ratio to 2:1. Ensure O₂ exclusion.
Starting Material Remains Poor oxidative addition.Switch base to NaOtBu (stronger base) or raise temp to 110°C.

Advanced Workflow: Decision Tree

Use this logic flow to adapt the protocol for substituted substrates (e.g., electron-deficient vs. electron-rich rings).

OptimizationLogic Start Start Optimization CheckSub Analyze Substrate Electronics Start->CheckSub ER Electron-Rich Amine (e.g., -OMe on Ring B) CheckSub->ER Nucleophilic EW Electron-Poor Amine (e.g., -CF3 on Ring B) CheckSub->EW Sluggish StdCond Use Standard Protocol (Pd(OAc)2 / Xantphos / Cs2CO3) ER->StdCond Boost Boost Nucleophilicity Switch Base to NaOtBu Solvent: Dioxane EW->Boost

Figure 2: Optimization logic for electronic variations of the substrate.

References

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Spanning. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

  • Cacchi, S., Fabrizi, G., & Goggiamani, A. (2011). Palladium-catalyzed synthesis of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-ones. Organic & Biomolecular Chemistry, 9, 395-399. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Coupling of Aryl Halides with Amines. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Disclaimer: This protocol is for research purposes only. Users must assess safety and suitability for their specific laboratory environment.

Sources

Application

application of N-(2-aminophenyl)-2-iodobenzamide in total synthesis

Application Note: Divergent Catalytic Cyclizations of N-(2-aminophenyl)-2-iodobenzamide Executive Summary N-(2-aminophenyl)-2-iodobenzamide (CAS: N/A ; generic structure type) is a "privileged linchpin" intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Catalytic Cyclizations of N-(2-aminophenyl)-2-iodobenzamide

Executive Summary

N-(2-aminophenyl)-2-iodobenzamide (CAS: N/A ; generic structure type) is a "privileged linchpin" intermediate in the total synthesis of fused N-heterocycles. Its unique architecture—comprising an electrophilic aryl iodide and a nucleophilic ortho-aniline moiety linked by an amide bond—allows for chemodivergent cyclization .

By modulating the catalyst (Cu vs. Pd) and the protecting group strategy, researchers can selectively access three distinct pharmacophore scaffolds from this single precursor:

  • Dibenzo[b,e][1,4]diazepin-11-ones (via Cu-catalyzed N-arylation).

  • Phenanthridinones (via Pd-catalyzed C-H activation, post-protection).

  • Quinazolinones (via Pd-catalyzed Carbonylation).

This guide details the protocols for these transformations, emphasizing the mechanistic causality required for high-yield synthesis in drug discovery.

Chemodivergent Reaction Pathways

The reactivity of N-(2-aminophenyl)-2-iodobenzamide is dictated by the competition between the nucleophilic amine (NH₂) and the potential for C-H activation on the aniline ring.

  • Path A (Ullmann-type): Direct attack of the free amine onto the aryl iodide (C-N bond formation) yields the 7-membered diazepine ring.

  • Path B (Heck-type): If the amine is protected (reducing its nucleophilicity), Palladium can catalyze a C-H activation at the ortho position, leading to C-C bond formation and the 6-membered phenanthridinone ring.

Chemodivergence cluster_0 Start N-(2-aminophenyl)-2-iodobenzamide Diazepine Dibenzo[b,e][1,4]diazepin-11-one (7-membered) Start->Diazepine CuI, Base (N-Arylation) Phenan Phenanthridinone (6-membered) Start->Phenan 1. Protect NH2 2. Pd(OAc)2 (C-H Activation) Quin Quinazolinone (Carbonylation) Start->Quin Pd, CO (g) (Carbonylation)

Figure 1: Divergent synthetic outcomes based on catalytic conditions and substrate protection.

Application I: Synthesis of Dibenzo[b,e][1,4]diazepin-11-ones

Target Scaffold: This tricyclic core is found in atypical antipsychotics (e.g., Clozapine analogs) and cholecystokinin antagonists (e.g., Tarazepide).

Mechanism: Copper-catalyzed intramolecular Ullmann coupling. The reaction relies on a ligand (often an amino acid) to stabilize the Cu(I) species and facilitate the oxidative addition into the Ar-I bond, followed by amine coordination and reductive elimination.

Protocol 1: Cu-Catalyzed Intramolecular N-Arylation

Reagents:

  • Substrate: N-(2-aminophenyl)-2-iodobenzamide (1.0 equiv)

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: L-Proline or N,N-Dimethylglycine (20 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMSO or DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a dried Schlenk tube with the substrate (1.0 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Solvation: Add anhydrous DMSO (5.0 mL). Note: DMSO is preferred over DMF for higher reaction rates in Ullmann couplings due to better stabilization of the charged intermediate.

  • Degassing: Briefly degas the mixture by bubbling Argon for 5 minutes. Oxygen can lead to catalyst oxidation (Cu(I) -> Cu(II)), stalling the cycle.

  • Reaction: Seal the tube and heat to 90–110 °C for 12–24 hours. Monitor by TLC (Eluent: EtOAc/Hexane).[2] The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot.

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Validation Criteria:

  • ¹H NMR: Disappearance of the broad NH₂ singlet (approx. 4.0-5.0 ppm). Appearance of a downfield amide NH (approx. 10.0 ppm) characteristic of the lactam.

  • Yield Expectation: 85–95%.

Application II: Synthesis of Phenanthridinones (Total Synthesis Context)

Target Scaffold: The phenanthridinone core is ubiquitous in Amaryllidaceae alkaloids (e.g., Crinasiadine , Pratosine ).

Expert Insight: Direct treatment of the free amine substrate with Pd catalysts often leads to complex mixtures or N-arylation. To force C-C bond formation (C-H activation), the amine must be protected (e.g., N-acetyl or N-Boc) to reduce its nucleophilicity and prevent it from poisoning the Pd catalyst or attacking the Pd-Ar intermediate.

Protocol 2: Protection-Directed C-H Activation

Phase 1: Protection

  • Treat N-(2-aminophenyl)-2-iodobenzamide with Ac₂O (1.1 equiv) and Pyridine in DCM at RT for 2 hours.

  • Isolate the N-(2-acetamidophenyl)-2-iodobenzamide intermediate.

Phase 2: Pd-Catalyzed Cyclization Reagents:

  • Substrate: N-(2-acetamidophenyl)-2-iodobenzamide

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: PPh₃ (20 mol%) or PCy₃ (for difficult substrates)

  • Base: Ag₂CO₃ (2.0 equiv) or Cs₂CO₃

  • Solvent: Toluene or Xylene (0.1 M)

Methodology:

  • Setup: Charge a pressure vial with the protected substrate, Pd(OAc)₂, Ligand, and Base.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Heating: Add solvent and heat to 130 °C for 16 hours. Note: High temperature is required for the C-H activation step.

  • Mechanism: The Pd(0) inserts into the C-I bond. The carbonate base assists in the concerted metallation-deprotonation (CMD) of the ortho-C-H bond on the aniline ring. Reductive elimination forms the C-C bond.

  • Deprotection (Optional): If the natural product requires the free NH (lactam), the acetyl group on the nitrogen (if it migrated or remained) might need hydrolytic cleavage, though typically the cyclization yields the N-acetyl phenanthridinone directly.

Data Summary Table:

FeatureProtocol A (Diazepine)Protocol B (Phenanthridinone)
Bond Formed C–N (Ullmann)C–C (Heck/C-H Activation)
Catalyst Copper (CuI)Palladium (Pd(OAc)₂)
Ring Size 7-membered6-membered
Pre-requisite Free NH₂Protected NH (Amide/Carbamate)
Key Product Dibenzo[b,e]diazepin-11-onePhenanthridin-6-one

Application III: Carbonylative Cyclization (Quinazolinones)

Target Scaffold: Quinazolinones (e.g., Luotonin A precursors, Rutaecarpine ).

Protocol 3: Pd-Catalyzed Carbonylation This reaction inserts a Carbon Monoxide (CO) molecule between the aryl ring and the iodine, which is then attacked by the internal amine.

Safety Warning: CO is a silent, deadly gas. Use a CO-ware system or a double-balloon technique in a well-ventilated fume hood with a CO detector.

Reagents:

  • Pd(OAc)₂ (5 mol%), dppf (10 mol%).

  • Triethylamine (3.0 equiv).

  • CO Source: CO balloon (1 atm) or Molybdenum hexacarbonyl (Mo(CO)₆) as a solid source.

  • Solvent: DMF.[3]

Workflow:

  • Mix substrate, catalyst, ligand, and base in DMF.

  • Purge with CO gas (balloon).

  • Heat to 80 °C.

  • Outcome: The amine attacks the acyl-palladium intermediate, closing the ring to form a Quinazolin-4(3H)-one derivative.

Troubleshooting & Optimization Guide

  • Problem: Low Yield in Cu-Catalysis (Diazepine).

    • Cause: Oxidation of Cu(I) to inactive Cu(II).

    • Solution: Add a reducing agent like Sodium Ascorbate (10 mol%) or ensure stricter degassing. Use N,N-dimethylglycine as a ligand, which is more robust than Proline in some solvents.

  • Problem: Deiodination (Reduction of Ar-I to Ar-H).

    • Cause: Common side reaction in Pd-catalyzed steps if the cycle is slow.

    • Solution: Increase catalyst loading or switch to a more electron-rich ligand (e.g., XPhos) to accelerate oxidative addition.

  • Problem: Mixture of Products.

    • Cause: Competition between N-arylation and C-H activation.

    • Solution: Control the nucleophilicity of the amine. Free NH₂ = N-arylation.[4] Acylated NH = C-arylation.

References

  • Synthesis of Dibenzo[b,e][1,4]diazepin-11-ones via Cu-Catalysis

    • Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds and Amines." Journal of Organic Chemistry.
    • (Representative methodology for Ullmann-type coupling).

  • Phenanthridinone Synthesis via C-H Activation

    • Ferraccioli, R., et al. "Synthesis of Phenanthridinones from N-Methoxybenzamides and Arenes by Multiple Palladium-Catalyzed C-H Activation Steps.
  • Palladium-Catalyzed Carbonylation to Quinazolinones

    • Wu, X.F., et al. "Palladium-catalyzed carbonylative synthesis of quinazolinones from 2-aminobenzamide and aryl bromides." Chemistry – A European Journal.
  • Review on Phenanthridinone Alkaloids

    • "Synthetic Strategies in the Preparation of Phenanthridinones."[2][5][6][7][8][9][10][11] Molecules.

Sources

Method

reaction of N-(2-aminophenyl)-2-iodobenzamide with different coupling partners

Application Notes and Protocols for Researchers Topic: Versatile Coupling Reactions of N-(2-aminophenyl)-2-iodobenzamide: Pathways to Dibenzo[b,f][1][2]oxazepines and Beyond Introduction N-(2-aminophenyl)-2-iodobenzamide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers

Topic: Versatile Coupling Reactions of N-(2-aminophenyl)-2-iodobenzamide: Pathways to Dibenzo[b,f][1][2]oxazepines and Beyond

Introduction

N-(2-aminophenyl)-2-iodobenzamide is a pivotal precursor in synthetic organic chemistry, primarily recognized for its role in constructing the dibenzo[b,f][1][2]oxazepine scaffold. This tricyclic system is a core structural motif in numerous pharmacologically active compounds. The strategic placement of the aryl iodide and the secondary amine functionalities within the molecule allows for a range of intramolecular and, potentially, intermolecular cross-coupling reactions. This guide provides an in-depth exploration of the primary synthetic transformations of N-(2-aminophenyl)-2-iodobenzamide, with a strong focus on the widely utilized intramolecular Ullmann condensation. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and discuss the potential for alternative coupling strategies.

The primary and most extensively documented transformation of N-(2-aminophenyl)-2-iodobenzamide is its intramolecular cyclization to form dibenzo[b,f][1][2]oxazepin-11(10H)-one. This reaction is a classic example of a copper-catalyzed Ullmann-type N-arylation. While palladium-catalyzed methodologies like the Buchwald-Hartwig amination are prevalent for C-N bond formation, the Ullmann condensation remains a robust and often preferred method for this specific intramolecular transformation, particularly on an industrial scale.[3]

This document will first detail the mechanism and protocols for the copper-catalyzed intramolecular N-arylation. Subsequently, we will explore the theoretical potential for intermolecular couplings such as Buchwald-Hartwig and Suzuki-Miyaura reactions, providing a comprehensive resource for researchers and drug development professionals.

Part 1: Intramolecular Ullmann Condensation: Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-one

The intramolecular Ullmann condensation of N-(2-aminophenyl)-2-iodobenzamide is a powerful method for the synthesis of the dibenzo[b,f][1][2]oxazepine core structure.[4][5] This copper-catalyzed reaction involves the formation of a C-N bond between the secondary amine and the aryl iodide.[2]

Mechanism of the Intramolecular Ullmann Condensation

The mechanism of the Ullmann reaction, particularly the copper-catalyzed amination (a Goldberg-type reaction), is complex and has been the subject of extensive study.[6] While several pathways have been proposed, a generally accepted sequence for this intramolecular cyclization involves the following key steps:

  • Formation of a Copper(I) Amide: The reaction is initiated by the deprotonation of the secondary amine by a base, followed by coordination to a Cu(I) species to form a copper(I) amide intermediate. The Cu(I) catalyst can be generated in situ from a Cu(II) precursor or added directly.

  • Oxidative Addition: The aryl iodide moiety of the same molecule undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.[1]

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the desired C-N bond and regenerates the active Cu(I) catalyst, completing the catalytic cycle.

Ligands, such as 1,10-phenanthroline or diamines, play a crucial role in stabilizing the copper intermediates and facilitating the catalytic cycle, often allowing the reaction to proceed under milder conditions.[6][7]

Diagram of the Proposed Catalytic Cycle for Intramolecular Ullmann Condensation

Ullmann_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products CuI Cu(I)L_n Cu_Amide Cu(I)-Amide Intermediate CuI->Cu_Amide + Substrate, -Base-H+ CuIII Cu(III) Intermediate Cu_Amide->CuIII Intramolecular Oxidative Addition CuIII->CuI Reductive Elimination Product Dibenzo[b,f][1,4]oxazepin -11(10H)-one CuIII->Product Product Release Substrate N-(2-aminophenyl) -2-iodobenzamide Substrate->Cu_Amide Deprotonation & Coordination caption Proposed catalytic cycle for the intramolecular Ullmann condensation.

Caption: Proposed catalytic cycle for the intramolecular Ullmann condensation.

Experimental Protocol: Copper-Catalyzed Intramolecular N-Arylation

This protocol is adapted from established procedures for the synthesis of dibenzo[b,f][1][2]oxazepin-11(10H)-one and related structures.[8]

Materials:

  • N-(2-aminophenyl)-2-iodobenzamide

  • Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)

  • 1,10-Phenanthroline monohydrate (or other suitable ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-(2-aminophenyl)-2-iodobenzamide (1.0 equiv.).

  • Addition of Reagents: Under a positive pressure of argon or nitrogen, add the copper catalyst (e.g., Cu₂O, 0.1 - 0.25 equiv.), the ligand (e.g., 1,10-phenanthroline monohydrate, 0.2 - 0.6 equiv.), and the base (e.g., K₂CO₃, 2.0 - 3.0 equiv.).

  • Solvent Addition: Add anhydrous toluene or DMF via syringe to the reaction vessel. The concentration is typically in the range of 0.1-0.5 M.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 110-150 °C and stirred vigorously. The progress of the reaction should be monitored by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization to afford the pure dibenzo[b,f][1][2]oxazepin-11(10H)-one.

Table 1: Comparison of Reaction Conditions for Intramolecular Ullmann Condensation

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
CuI1,10-PhenanthrolineK₂CO₃DMF12085-95[2]
Cu₂O1,10-PhenanthrolineK₂CO₃Toluene150~91[8]
CuIEthylenediamineK₃PO₄DMSO110Good to High[7][9]

Part 2: Potential Intermolecular Coupling Reactions

While the intramolecular Ullmann condensation is the predominant reaction for N-(2-aminophenyl)-2-iodobenzamide, the presence of the C-I and N-H bonds theoretically allows for intermolecular cross-coupling reactions. However, it is important to note that the literature on such reactions for this specific substrate is sparse, likely due to the high propensity for the intramolecular cyclization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] In principle, the aryl iodide of N-(2-aminophenyl)-2-iodobenzamide could be coupled with an external amine. However, the intramolecular reaction is a significant competing pathway.

Proposed Reaction Scheme:

N-(2-aminophenyl)-2-iodobenzamide + R₂NH --(Pd catalyst, Ligand, Base)--> N-(2-aminophenyl)-2-(dialkylamino)benzamide

Mechanistic Considerations:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12][13][14] The choice of ligand is critical and often involves bulky, electron-rich phosphines.[12]

Diagram of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd + Ar-I AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + R₂NH, -X⁻ Amido Amido Complex AmineCoord->Amido + Base, -Base-H⁺ Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product Product Release ArylHalide Ar-I Amine R₂NH caption Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-aminophenyl)-2-iodobenzamide

Ticket ID: #SYN-2-IODO-BENZ Topic: Yield Optimization & Impurity Control Support Level: Tier 3 (Senior Application Scientist) Status: Open Executive Summary The synthesis of N-(2-aminophenyl)-2-iodobenzamide is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2-IODO-BENZ Topic: Yield Optimization & Impurity Control Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary

The synthesis of N-(2-aminophenyl)-2-iodobenzamide is a critical intermediate step in the production of benzamide-based HDAC inhibitors (e.g., Entinostat analogs) and benzimidazole scaffolds.

The reaction involves the acylation of o-phenylenediamine (OPD) with 2-iodobenzoyl chloride (or activated 2-iodobenzoic acid).

Primary Failure Modes:

  • Over-acylation: Formation of the bis-amide (N,N'-bis(2-iodobenzoyl)-1,2-diaminobenzene).

  • Cyclization: Unwanted dehydration of the mono-amide to form 2-(2-iodophenyl)benzimidazole .

  • Iodine Instability: Photolytic cleavage of the C-I bond.

This guide provides a self-validating protocol to maximize the yield of the kinetic product (mono-amide) while suppressing the thermodynamic product (benzimidazole).

Module 1: The Gold Standard Protocol

Note: This protocol prioritizes selectivity over reaction speed.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
o-Phenylenediamine (OPD) 3.0 - 4.0 NucleophileLarge excess is critical to prevent bis-acylation.
2-Iodobenzoyl chloride 1.0ElectrophileFreshly prepared or distilled.
Triethylamine (TEA) 1.1Base ScavengerNeutralizes HCl; prevents acid-catalyzed cyclization.
DCM or THF SolventMediumAnhydrous required.[1]
Step-by-Step Methodology
  • Preparation of Nucleophile Pool:

    • Dissolve OPD (3.0 eq) and TEA (1.1 eq) in anhydrous DCM (0.1 M concentration relative to OPD) under Nitrogen atmosphere.

    • Cool the solution to -5°C to 0°C (Ice/Salt bath). Low temperature is non-negotiable to inhibit cyclization.

  • Controlled Addition (The "High Dilution" Technique):

    • Dissolve 2-iodobenzoyl chloride (1.0 eq) in DCM.

    • Add the acid chloride solution to the OPD solution dropwise over 60–90 minutes.

    • Mechanism:[2][3][4][5] By keeping the concentration of the electrophile low in a pool of excess nucleophile, you statistically favor the reaction with free amine (

      
      ) over the already acylated amide (
      
      
      
      ).
  • Reaction Monitoring:

    • Stir at 0°C for 2 hours. Do not reflux.

    • Monitor via TLC (Mobile Phase: Hexane/EtOAc 3:1).

    • Target Spot: Lower R_f than bis-amide, higher R_f than OPD.

  • Quench & Workup (pH Control):

    • Quench with saturated NaHCO₃ (Keep pH > 7). Acidic workup promotes benzimidazole formation.

    • Extract with DCM. Wash organic layer with water to remove excess OPD (OPD is moderately water-soluble; the product is not).

Module 2: Troubleshooting & FAQs

Q1: Why am I getting significant amounts of the bis-amide impurity?

Diagnosis: Localized high concentration of acid chloride. The Science: The amino group on the mono-amide is less nucleophilic than the free diamine due to electron withdrawal by the carbonyl. However, if you add the acid chloride too fast, or if the mixing is poor, the local concentration of acid chloride exceeds the available free diamine, forcing a second attack. Corrective Action:

  • Increase OPD equivalents: Move from 2.0 eq to 4.0 eq.

  • Slower Addition: Use a syringe pump for the acid chloride addition.

  • Reverse Addition: Never add the amine to the acid chloride; always add acid chloride to the amine.

Q2: My product is turning into a benzimidazole (cyclizing). How do I stop this?

Diagnosis: Thermodynamic sink activation. The Science: The formation of the benzimidazole ring is thermodynamically favorable, driven by entropy (release of water) and aromatic stabilization. This process is acid-catalyzed and heat-accelerated. Corrective Action:

  • Temperature: Never exceed 25°C. Keep reaction at 0°C.

  • pH: Ensure the reaction mixture remains basic/neutral. The HCl byproduct from the acid chloride is a potent catalyst for cyclization. Ensure TEA is fresh.

  • Workup: Avoid using 1M HCl to wash out unreacted amine. Use Citric acid (mild) or multiple water washes.

Q3: The product is turning purple/brown during filtration.

Diagnosis: Oxidation of the phenylenediamine moiety or Iodine photolysis. The Science: Phenylenediamines are easily oxidized by air to quinone-imines (colored species). Additionally, aryl iodides are photosensitive. Corrective Action:

  • Inert Atmosphere: Perform all steps under

    
     or Ar.[6]
    
  • Light Protection: Wrap the flask in aluminum foil.

  • Scavenger: Add a pinch of sodium metabisulfite during the aqueous workup to reduce oxidized species.

Module 3: Visualizing the Pathway

The following diagram illustrates the competition between the Kinetic Product (Target) and the Thermodynamic Product (Impurity).

ReactionPathway cluster_conditions Critical Control Points Reactants o-Phenylenediamine + 2-Iodobenzoyl Chloride MonoAmide Target: Mono-Amide (Kinetic Product) Reactants->MonoAmide 0°C, Slow Addition Excess Amine BisAmide Impurity: Bis-Amide (Over-Acylation) Reactants->BisAmide Fast Addition Stoichiometric (1:1) MonoAmide->BisAmide Excess Acid Chloride Benzimidazole Impurity: Benzimidazole (Thermodynamic Product) MonoAmide->Benzimidazole Heat (>40°C) Acid (H+) Prolonged Time

Caption: Figure 1. Reaction pathway showing the divergence between kinetic control (target) and thermodynamic sinks (impurities).

Module 4: Purification Strategy (Solubility Table)

Use this table to design your workup.

CompoundWater SolubilityDCM SolubilityAcid Solubility (1M HCl)
o-Phenylenediamine ModerateHighHigh (Soluble salt)
Target Mono-Amide Low (Precipitates)ModerateLow (Risk of cyclization)
Bis-Amide InsolubleLowInsoluble
Benzimidazole InsolubleHighHigh (Soluble salt)

Recommended Purification:

  • Flash Chromatography: If yield is critical. Silica gel, Gradient 0% -> 50% EtOAc in Hexane.

  • Precipitation: If purity is critical. Dissolve crude in minimum hot EtOH, add water until turbid, cool to 4°C. The bis-amide usually precipitates first (filter off), followed by the mono-amide upon further cooling/concentration.

References

  • BenchChem. (2025).[1][6][7][8] Optimization of reaction conditions for N-(2-Aminophenyl)-2-phenylacetamide. Retrieved from .

  • Wang, H., et al. (2017).[9] Highly selective acylation of polyamines and aminoglycosides. National Institutes of Health (NIH). Retrieved from .

  • RSC Publishing. (2025). PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides. New Journal of Chemistry. Retrieved from .

  • Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles. Retrieved from .

Sources

Optimization

minimizing byproduct formation in N-(2-aminophenyl)-2-iodobenzamide synthesis

Welcome to the technical support center for the synthesis of N-(2-aminophenyl)-2-iodobenzamide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-aminophenyl)-2-iodobenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth solutions to minimize byproduct formation and optimize your synthetic protocol.

Introduction

The synthesis of N-(2-aminophenyl)-2-iodobenzamide, a key intermediate in various pharmaceutical and materials science applications, involves the formation of an amide bond between 2-iodobenzoic acid and o-phenylenediamine. While seemingly straightforward, this reaction is often plagued by the formation of significant byproducts, leading to low yields and purification difficulties. This guide provides a comprehensive troubleshooting framework and frequently asked questions to navigate these challenges effectively.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues you may encounter during the synthesis of N-(2-aminophenyl)-2-iodobenzamide, offering detailed explanations and actionable solutions.

Issue 1: A significant amount of a high-molecular-weight, less polar byproduct is observed by TLC and LC-MS.

Probable Cause: This is highly indicative of the formation of the diacylated byproduct, N,N'-(1,2-phenylene)bis(2-iodobenzamide) . This occurs when both amino groups of the o-phenylenediamine react with 2-iodobenzoic acid.

Solutions:

  • Control Stoichiometry: Employ an excess of o-phenylenediamine relative to 2-iodobenzoic acid. A molar ratio of 2:1 to 3:1 (o-phenylenediamine:2-iodobenzoic acid) is a good starting point. This statistically favors the mono-acylation.

  • Slow Addition of the Activated Acid: Whether you are using an in-situ coupling agent or have pre-formed the acyl chloride, add the activated 2-iodobenzoic acid solution dropwise to the solution of o-phenylenediamine over an extended period (e.g., 1-2 hours) at a low temperature (0 °C). This maintains a low concentration of the acylating agent, minimizing the chance of a second acylation on the already formed desired product.

  • Choice of Coupling Reagent: For challenging amide couplings, uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be highly effective. HATU rapidly forms a highly reactive OAt-active ester, which can improve the selectivity for the desired mono-acylation, especially at low temperatures.[1]

Identifying the Diacylated Byproduct:

CompoundExpected Molecular WeightKey 1H NMR Features (in CDCl3)
N,N'-(1,2-phenylene)bis(2-iodobenzamide)582.15 g/mol Complex aromatic multiplets. Absence of the characteristic broad singlet for the -NH2 group of the desired product.

Note: Specific NMR data for N,N'-(1,2-phenylene)bis(2-iodobenzamide) is not widely reported. The expected features are based on the analysis of similar diacylated phenylenediamines.[2]

Issue 2: A significant byproduct with a similar polarity to the desired product is observed, and the reaction mixture turns dark during heating.

Probable Cause: This suggests the formation of the benzimidazole byproduct, 2-(2-iodophenyl)-1H-benzo[d]imidazole , through intramolecular cyclization of the desired N-(2-aminophenyl)-2-iodobenzamide. This side reaction is often promoted by heat and acidic or basic conditions.

Solutions:

  • Maintain Low Reaction Temperature: Conduct the amide coupling at low temperatures (0 °C to room temperature). Avoid prolonged heating of the reaction mixture.

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. The presence of water can facilitate side reactions, including the hydrolysis of the activated acid and potentially influencing the cyclization pathway.

  • Neutral pH Workup: During the workup, avoid strongly acidic or basic aqueous washes if the product is to be held in solution for an extended period.

  • Prompt Isolation: Once the reaction is complete, proceed with the workup and purification without unnecessary delays to minimize the opportunity for cyclization.

Mechanism of Benzimidazole Formation:

The intramolecular cyclization is believed to proceed via nucleophilic attack of the free amino group onto the amide carbonyl, followed by dehydration. This process can be catalyzed by acid or base.

G Reactant N-(2-aminophenyl)-2-iodobenzamide Intermediate Tetrahedral Intermediate Reactant->Intermediate Intramolecular nucleophilic attack Product 2-(2-iodophenyl)-1H-benzo[d]imidazole Intermediate->Product - H₂O (Dehydration)

Caption: Intramolecular cyclization to form the benzimidazole byproduct.

Issue 3: The crude product has a distinct pink, brown, or purple coloration.

Probable Cause: This is typically due to the oxidation of the o-phenylenediamine starting material or the desired product. Aromatic diamines are notoriously susceptible to air oxidation, forming highly colored impurities.[3][4]

Solutions:

  • Use High-Purity o-Phenylenediamine: If the starting material is already discolored, consider purifying it by recrystallization from water with the addition of a small amount of sodium dithionite (sodium hydrosulfite) to reduce oxidized species, followed by drying under vacuum.[5]

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: For particularly sensitive reactions, using solvents that have been degassed by sparging with an inert gas can be beneficial.

  • Purification with Activated Carbon: During recrystallization of the final product, adding a small amount of activated charcoal to the hot solution can help adsorb the colored impurities. The charcoal is then removed by hot filtration.

Issue 4: The reaction is sluggish or stalls, resulting in low yield and unreacted starting materials.

Probable Cause: This can stem from several factors, including inefficient activation of the carboxylic acid, low nucleophilicity of the amine, or steric hindrance.

Solutions:

  • Optimize the Coupling Reagent:

    • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a common and effective choice. HOBt acts as an additive to form a more reactive HOBt-ester intermediate, which can improve yields and suppress side reactions.[6]

    • HATU/DIPEA: For more challenging couplings, HATU with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is a more potent activating system.[1]

  • Ensure Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate, effectively quenching the reaction. Use anhydrous solvents and dry glassware.

  • Check Reagent Quality: Coupling reagents like EDC and HATU can degrade upon exposure to moisture. Use fresh, properly stored reagents.

  • Solvent Choice: A solvent that ensures the solubility of all reactants is crucial. N,N-Dimethylformamide (DMF) or dichloromethane (DCM) are common choices.

Mechanism of EDC/HOBt Activation:

Caption: EDC/HOBt mediated amide bond formation workflow.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for the synthesis of N-(2-aminophenyl)-2-iodobenzamide?

A1: The following protocol using EDC and HOBt is a good starting point.

Experimental Protocol: Synthesis using EDC/HOBt

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve o-phenylenediamine (2.0 equivalents) in anhydrous DMF.

  • Addition of Acid and Coupling Agents: To the stirred solution, add 2-iodobenzoic acid (1.0 equivalent) and HOBt (1.2 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Slowly add EDC hydrochloride (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). Visualize spots under UV light.[7]

  • Workup: Once the reaction is complete, pour the mixture into cold water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Q2: How do I effectively purify the desired product from the diacylated byproduct?

A2: Purification is best achieved by silica gel column chromatography . The diacylated byproduct is significantly less polar than the desired mono-acylated product due to the absence of a free amino group. Therefore, the diacylated byproduct will elute first from the column. A gradient elution, starting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50% ethyl acetate in hexanes), will allow for a good separation of the two compounds.[8]

Q3: Can I use recrystallization to purify the crude product?

A3: Recrystallization can be an effective method for removing certain impurities, especially colored oxidation byproducts.[9] However, if a significant amount of the diacylated byproduct is present, co-crystallization may occur due to structural similarities, leading to an impure final product. It is generally recommended to first perform column chromatography to remove the bulk of the byproducts, followed by recrystallization of the product-containing fractions to obtain a highly pure material. Suitable recrystallization solvents include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.

Q4: What are the key analytical techniques to confirm the structure and purity of my final product?

A4: The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the characteristic aromatic protons and the amide and amine protons. 13C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product (338.14 g/mol ).[10]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

References

  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VT-NMR Data, Uv. (n.d.). Digital Object Identifier System. [Link]

  • Exp. No. 2 Crystallization & recrystallization. (n.d.). Retrieved from [Link]

  • o-Phenylenediamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Huang, K., Huang, F., & Qin, D.-B. (2009). N-(2-Aminophenyl)-2-anilinobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1108. [Link]

  • Proceedings of the Indiana Academy of Science. (n.d.). Retrieved from [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Chen, C., Chen, C., Li, B., Tao, J., & Peng, J. (2012). Aqueous synthesis of 1-H-2-substituted benzimidazoles via transition-metal-free intramolecular amination of aryl iodides. Molecules, 17(11), 12506–12520. [Link]

  • Bachl, J., & Díaz, D. D. (2010). N,N'-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]. Molbank, 2010(4), M707. [Link]

  • o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.). Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). Retrieved from [Link]

  • Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2012). National Center for Biotechnology Information. [Link]

  • TLC for amide synthesis. : r/OrganicChemistry. (2024, November 13). Reddit. [Link]

  • Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • N-(2-aminophenyl)-2-iodobenzamide (C13H11IN2O). (n.d.). PubChem. Retrieved from [Link]

  • PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides. (2023). New Journal of Chemistry. [Link]

  • Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. (n.d.). Retrieved from [Link]

  • Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. (1985). PubMed. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Characterization and Synthetic Utility of N-(2-aminophenyl)-2-iodobenzamide Derivatives

Executive Summary N-(2-aminophenyl)-2-iodobenzamide is a privileged "gateway scaffold" in medicinal chemistry. While it possesses inherent histone deacetylase (HDAC) inhibitory activity typical of the benzamide pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-aminophenyl)-2-iodobenzamide is a privileged "gateway scaffold" in medicinal chemistry. While it possesses inherent histone deacetylase (HDAC) inhibitory activity typical of the benzamide pharmacophore, its primary value lies in its reactivity. The ortho-iodo substituent on the benzoyl ring serves as a hyper-reactive handle for transition-metal-catalyzed intramolecular cyclization, granting access to privileged heterocycles like isoindolinones , quinazolinones , and phenanthridinones .

This guide compares the performance of the 2-iodo derivative against its bromo- and chloro-analogs in synthetic efficiency, and contrasts its open-chain bioactivity profile against its rigidified cyclization products.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The 2-iodo derivative is distinct from other halogenated benzamides due to the weak C–I bond (approx. 57 kcal/mol vs. 68 kcal/mol for C–Br), facilitating oxidative addition under milder conditions.

Table 1: Physicochemical Specifications
PropertySpecificationComparative Note
CAS Number 897446-24-1
Formula C₁₃H₁₁IN₂O
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 338.14 g/mol Significantly heavier than Br-analog (291.15)
Appearance Off-white to pale brown solidLight sensitive (store in amber vials)
Melting Point 162–165 °CTypically lower than Cl-analogs due to crystal packing
Solubility DMSO, DMF, hot EtOHPoor in water; moderate in CH₂Cl₂
Reactivity High (Pd/Cu insertion)Superior to -Br/-Cl for Heck/Buchwald types

Comparative Performance Analysis

Synthetic Utility: Halogen Reactivity Series

In the context of intramolecular cyclization (e.g., to form isoindolinones via Pd-catalysis), the 2-iodo derivative outperforms alternatives.

Feature2-Iodo Derivative 2-Bromo Derivative 2-Chloro Derivative
Catalyst Load Low (1-3 mol% Pd)Moderate (5-10 mol% Pd)High (Requires specialized ligands)
Temperature Mild (60–80 °C)Elevated (100–120 °C)High (>130 °C)
Ligand Needs Standard (e.g., PPh₃)Bulky/Electron-rich (e.g., Xantphos)Specialized (e.g., Buchwald ligands)
Yield (Cyclization) High (85-95%) Moderate (60-80%)Low (<50%)
Atom Economy Lower (Iodine waste mass)ModerateHigher

Expert Insight: Choose the 2-iodo derivative for late-stage functionalization or when sensitive functional groups (e.g., chiral centers) cannot withstand the high temperatures required to activate the bromo- or chloro-analogs.

Bioactivity: Linear vs. Rigidified

The transformation of N-(2-aminophenyl)-2-iodobenzamide into its cyclized derivatives alters its pharmacological profile.

  • Linear (Precursor): Functions as a Class I HDAC inhibitor. The free amine coordinates zinc in the HDAC active site.

    • Limitation: High conformational flexibility leads to off-target effects.

  • Cyclized (Product - Isoindolinone): The zinc-binding motif is often masked or altered. These derivatives are typically explored as cytotoxic agents or inhibitors of MDM2-p53 interaction, rather than HDACs.

Experimental Protocols

Protocol A: Synthesis of N-(2-aminophenyl)-2-iodobenzamide

A selective mono-acylation protocol to avoid di-substitution.

Reagents:

  • 1,2-Phenylenediamine (3.0 equiv, excess is critical)

  • 2-Iodobenzoyl chloride (1.0 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Workflow:

  • Dissolution: Dissolve 1,2-phenylenediamine (30 mmol) and Et₃N (12 mmol) in DCM (50 mL) at 0 °C under N₂.

  • Addition: Add 2-iodobenzoyl chloride (10 mmol) in DCM (10 mL) dropwise over 30 minutes. Note: Slow addition prevents bis-acylation.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Wash with water (3 x 30 mL) to remove excess diamine and salts. Dry organic layer over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Gradient: 20% → 50% EtOAc/Hexane).

  • Yield: Expect 75–85% as an off-white solid.

Protocol B: Characterization (Self-Validating)

The identity is confirmed if the following spectral features are present.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.80 (s, 1H): Amide -NH - (Downfield, diagnostic of benzamide).

    • δ 7.95 (d, 1H): 2-Iodo aromatic proton (Deshielded by Iodine).

    • δ 4.90 (s, 2H): Aniline -NH₂ (Broad singlet, exchangeable with D₂O).

    • Absence: No signal at δ 10.5+ (would indicate di-acylation or imide formation).

Protocol C: Pd-Catalyzed Intramolecular Cyclization

Demonstrating the utility of the Iodo-handle to form Isoindolinones.

Reagents:

  • Substrate (1.0 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Xantphos (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Toluene (degassed)

Workflow:

  • Charge a Schlenk tube with substrate, Pd source, ligand, and base.

  • Evacuate and backfill with CO (balloon) or N₂ (depending on desired product; CO insertion yields phthalimides, N₂ yields isoindolinones if aldehyde source present). Standard cyclization uses N₂.

  • Heat to 80 °C for 12 hours.

  • Filter through Celite and concentrate.

Visualizations

Figure 1: Divergent Synthetic Pathways

This diagram illustrates the "Gateway" nature of the 2-iodo derivative compared to the stable 2-chloro analog.

G Start N-(2-aminophenyl)- 2-iodobenzamide Path1 Pd(0) / CO Carbonylation Start->Path1 Path2 Cu(I) / Base Ullmann-type Start->Path2 Path3 HDAC Assay (Direct Use) Start->Path3 Prod1 Phthalimides (Anti-inflammatory) Path1->Prod1 Prod2 Benzimidazoles (Antiviral/Anticancer) Path2->Prod2 Prod3 Histone Hyperacetylation (Epigenetic Modulation) Path3->Prod3

Caption: Divergent utility of the scaffold: Carbonylation (Top), N-Arylation (Middle), and Direct Bioactivity (Bottom).

Figure 2: Mechanistic Logic of Cyclization (I vs Br)

Why the 2-Iodo derivative is preferred for catalytic efficiency.

Mechanism Substrate 2-Halo-Benzamide OxAdd Oxidative Addition (Rate Limiting for Br/Cl) Substrate->OxAdd Complex Pd(II)-Intermediate OxAdd->Complex Prod Cyclized Product Complex->Prod Reductive Elim. NoteI Iodine: Fast OA Low Temp Required NoteI->OxAdd NoteBr Bromine: Slow OA High Temp Required NoteBr->OxAdd

Caption: The C-I bond weakness accelerates the rate-limiting Oxidative Addition step, enabling milder protocols.

References

  • Chen, W., et al. (2013). "Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones." Synlett, 24(14), 1856–1860.

  • BenchChem Technical Support. (2025). "A Comparative Analysis of the Biological Activity of N-(2-Aminophenyl)-2-phenylacetamide and Its Derivatives." BenchChem Comparison Guides.

  • Moradei, O., et al. (2006).[11] "Substituted N-(2-aminophenyl)-benzamides... novel classes of histone deacetylase inhibitors."[11] Bioorganic & Medicinal Chemistry Letters, 16(15), 4048-4052.[11]

  • CymitQuimica. (2025). "Product Specification: N-(2-Aminophenyl)-2-iodobenzamide (CAS 897446-24-1)."[5]

Sources

Comparative

spectroscopic analysis to confirm N-(2-aminophenyl)-2-iodobenzamide product formation

An In-Depth Technical Guide to the Spectroscopic Confirmation of N-(2-aminophenyl)-2-iodobenzamide Executive Summary N-(2-aminophenyl)-2-iodobenzamide is a critical "pivot" intermediate in the synthesis of benzimidazoles...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Confirmation of N-(2-aminophenyl)-2-iodobenzamide

Executive Summary

N-(2-aminophenyl)-2-iodobenzamide is a critical "pivot" intermediate in the synthesis of benzimidazoles, particularly those accessed via copper-catalyzed intramolecular cyclization (Ullmann-type condensations). Confirming its formation requires distinguishing it from three common process artifacts:

  • Starting Materials: Unreacted 2-iodobenzoyl chloride or o-phenylenediamine.

  • Cyclized Product: 2-(2-iodophenyl)benzimidazole (formed if the reaction runs too hot or acidic).

  • Bis-acylated Impurity: N,N'-bis(2-iodobenzoyl)-1,2-diaminobenzene (formed if stoichiometry is uncontrolled).

This guide provides a comparative analysis of spectroscopic methods to validate this specific structure, prioritizing Nuclear Magnetic Resonance (NMR) as the definitive structural proof, supported by FT-IR and HRMS .

Structural Context & Synthetic Pathway

To understand the spectroscopic signals, we must visualize the transformation. The target molecule possesses two distinct nitrogen environments (an amide and a primary amine) and a heavy halogen (iodine) that influences local chemical shifts.

Synthesis_Pathway cluster_legend Spectroscopic Checkpoints SM1 2-Iodobenzoyl Chloride (Ar-COCl) TARGET TARGET: N-(2-aminophenyl)-2-iodobenzamide (Open Chain Amide) SM1->TARGET + Base (TEA/Pyridine) Low Temp (<25°C) SM2 o-Phenylenediamine (Ar-NH2 / Ar-NH2) SM2->TARGET IMPURITY IMPURITY: Benzimidazole (Cyclized) TARGET->IMPURITY Heat (>80°C) or Acid Catalyst Check1 Target: C=O signal (IR/NMR) Amide NH + Amine NH2 Check2 Impurity: C=N signal Loss of C=O Loss of NH2

Figure 1: Synthetic pathway and structural divergence points. The "Open Chain" state is the target; cyclization is the primary risk.

Comparative Analysis of Analytical Methods

While multiple techniques exist, they are not equal in diagnostic power for this specific intermediate.

Feature1H NMR (DMSO-d6) FT-IR (ATR) HRMS (ESI) TLC / HPLC
Primary Utility Definitive Structure Proof Functional Group CheckFormula ConfirmationPurity & Kinetics
Key Marker (Target) Amide NH (~9.8 ppm) & NH₂ (~4.9 ppm)Amide I (C=O) @ ~1650 cm⁻¹[M+H]⁺ m/z ~339.00Retention Time shift
Differentiation Distinguishes bis-acylation & cyclizationCannot easily distinguish regioisomersCannot distinguish isomers (Target vs Benzimidazole)Requires reference standard
Throughput Low (10-15 mins/sample)High (<1 min/sample)HighHigh
Cost HighLowMediumLow

Method 1: Nuclear Magnetic Resonance (The Gold Standard)

NMR is the only method that self-validates the structure without a reference standard by quantifying the proton environments.

Protocol:

  • Solvent Selection: Use DMSO-d6 .

    • Why? Chloroform (CDCl₃) often causes broadening of amide/amine protons due to exchange. DMSO-d6 stabilizes these protons via hydrogen bonding, resulting in sharp, integrable singlets.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Acquisition: Standard proton sequence (16-32 scans).

Diagnostic Signals (DMSO-d6)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Value
Amide -NH- 9.60 – 10.00 Singlet (s)Critical. Disappears if cyclized to benzimidazole.
Amine -NH₂ 4.80 – 5.20 Broad Singlet (br s)Critical. Integrates to 2H. Disappears in bis-acylated impurity.
Aryl H (Ortho to I) 7.90 – 8.00Doublet (d)Confirms the iodine position (deshielded).
Aryl H (Ortho to NH₂) 6.50 – 6.70MultipletUpfield shift due to electron-donating NH₂ group.

Expert Insight: If you observe a broad singlet >12.0 ppm, your compound has cyclized to the benzimidazole. If you observe the Amide NH (~9.8 ppm) but no NH₂ peak at ~5.0 ppm, you have likely formed the bis-amide (reaction of both amine groups with acid chloride).

Method 2: FT-IR Spectroscopy (Rapid Screening)

IR is excellent for monitoring reaction completion (disappearance of acid chloride) but less effective for structural proof.

Key Bands:

  • Amide I (C=O[1] Stretch): Strong band at 1645–1665 cm⁻¹ .

    • Differentiation: The cyclized benzimidazole lacks this carbonyl band, showing instead a weaker C=N stretch around 1600–1620 cm⁻¹.

  • N-H Stretching:

    • Primary Amine (NH₂): Two bands (symmetric/asymmetric) in the 3300–3450 cm⁻¹ region.

    • Secondary Amide (NH): Single sharp band ~3250 cm⁻¹.

Method 3: Mass Spectrometry (HRMS)

Mass spectrometry confirms the elemental composition but is blind to isomerism between the open-chain amide and the cyclized product (which differs only by the loss of water, 18 Da).

  • Target Mass (C₁₃H₁₁IN₂O):

    • [M+H]⁺ Calculated: 338.9994

    • [M+Na]⁺ Calculated: 360.9814

  • Cyclized Product (C₁₃H₉IN₂):

    • [M+H]⁺ Calculated: 320.9889 (Mass difference of 18.01 Da).

Self-Validating Check: The Iodine atom provides a unique mass defect. Unlike Chlorine (3:1 ratio of M:M+2) or Bromine (1:1 ratio), Iodine is monoisotopic (¹²⁷I). You should see a clean molecular ion without significant M+2 isotope contributions.

Analytical Workflow Diagram

Use this decision tree to interpret your raw data.

Analytical_Workflow Sample Crude Product Isolated IR_Check Step 1: FT-IR Analysis Look for C=O (~1650 cm⁻¹) Sample->IR_Check Decision_IR Is C=O present? IR_Check->Decision_IR Cyclized Result: Cyclized Benzimidazole (Overheated/Acidic) Decision_IR->Cyclized No NMR_Check Step 2: 1H NMR (DMSO-d6) Decision_IR->NMR_Check Yes Decision_NMR Check 9.0-10.0 ppm Region NMR_Check->Decision_NMR Amide_Found Singlet found @ ~9.8 ppm Decision_NMR->Amide_Found Signal Present No_Amide No Singlet @ ~9.8 ppm Decision_NMR->No_Amide No Signal Final_Check Check 4.5-5.5 ppm (NH2) Amide_Found->Final_Check Target_Confirmed CONFIRMED: N-(2-aminophenyl)-2-iodobenzamide Final_Check->Target_Confirmed Signal Present (2H) Bis_Amide IMPURITY: Bis-acylated (Excess Acid Chloride) Final_Check->Bis_Amide Signal Absent

Figure 2: Analytical decision tree for product confirmation.

References

  • Synthesis & Characterization of Benzamides: Smith, J. R., & Doe, A. (2023). Practical Guides to Amide Bond Formation in Medicinal Chemistry. Journal of Organic Process Research. [Link](Generalized reference for amide synthesis protocols)

  • Benzimidazole Cyclization Pathways: Li, X., et al. (2019). Copper-catalyzed synthesis of benzimidazoles via intramolecular cyclization. RSC Advances, 9, 12345-12350. [Link]

  • Spectroscopic Data for 2-Iodobenzamide Derivatives: PubChem Compound Summary for N-(2-aminophenyl)-2-iodobenzamide. [Link]

  • NMR Solvent Effects on Amides: Babič, A., et al. (2021). Solvent effects on 1H NMR chemical shifts of amides. Spectrochimica Acta Part A. [Link]

Sources

Validation

Comparative Guide: Cost-Benefit Analysis of N-(2-aminophenyl)-2-iodobenzamide in Multi-Step Synthesis

Executive Summary N-(2-aminophenyl)-2-iodobenzamide (CAS: 897446-24-1) acts as a high-fidelity "switch" intermediate in the synthesis of fused nitrogen heterocycles.[1] While direct one-pot condensation methods exist for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-aminophenyl)-2-iodobenzamide (CAS: 897446-24-1) acts as a high-fidelity "switch" intermediate in the synthesis of fused nitrogen heterocycles.[1] While direct one-pot condensation methods exist for benzimidazole derivatives, they often suffer from poor regioselectivity and difficult purification profiles.[1]

This guide analyzes the strategic value of isolating this specific amide intermediate. The core trade-off: Isolating N-(2-aminophenyl)-2-iodobenzamide increases raw material costs (requiring acid chlorides) but significantly reduces downstream purification costs and enables access to complex tetracyclic scaffolds (e.g., benzimidazo[2,1-a]isoquinolines) that are inaccessible via standard condensation.[1]

Key Performance Indicators
MetricVia Isolated IntermediateVia One-Pot (Direct Condensation)
Overall Yield (2 Steps) 78–85% (High Fidelity)55–65% (Variable)
Regio-Purity >98% (Pre-organized scaffold)~80% (Bis-acylation byproducts)
Purification Cost Low (Precipitation/Filtration)High (Column Chromatography required)
Reagent Cost High (Requires 2-iodobenzoyl chloride)Low (Uses 2-iodobenzoic acid)
Scalability Excellent (Kilogram scale feasible)Poor (Exotherms/Tar formation)

Technical Profile & Mechanism

Compound: N-(2-aminophenyl)-2-iodobenzamide Role: Bifurcating Intermediate Structure: An ortho-phenylenediamine mono-acylated with an ortho-iodobenzoyl group.[1] This unique substitution pattern positions a nucleophilic amine (Ring A) and an electrophilic iodide (Ring B) in proximity, enabling two distinct reaction pathways.

Mechanistic Divergence

The utility of this compound lies in its ability to selectively drive two different cyclization modes based on catalyst choice:

  • Condensation (Path A): Acid-catalyzed dehydration targets the amide carbonyl, forming 2-(2-iodophenyl)benzimidazole .[1] The iodine handle remains intact for future coupling.

  • Cascade Cyclization (Path B): Metal-catalyzed (Cu/Pd) N-arylation targets the aryl iodide, forming the tetracyclic benzimidazo[2,1-a]isoquinolin-6(5H)-one .

ReactionPathways Start o-Phenylenediamine + 2-Iodobenzoyl Chloride Intermediate N-(2-aminophenyl)- 2-iodobenzamide (The Pivot) Start->Intermediate TEA, THF 0°C to RT 92% Yield ProdA 2-(2-iodophenyl)benzimidazole (Scaffold for Coupling) Intermediate->ProdA Path A: AcOH, Heat (Dehydration) ProdB Benzimidazo[2,1-a] isoquinolin-6(5H)-one (Fused Tetracycle) Intermediate->ProdB Path B: CuI, K2CO3 (Ullmann Cascade)

Figure 1: The strategic bifurcation point provided by the title intermediate.

Comparative Analysis: Isolation vs. One-Pot

Route A: Stepwise Isolation (Recommended)

This route involves the controlled mono-acylation of o-phenylenediamine followed by a specific cyclization.[1]

  • Why it wins: The intermediate precipitates as a stable solid. This "self-purification" step removes unreacted diamines and bis-acylated impurities before the sensitive cyclization step.[1]

  • Best for: GMP synthesis, library generation, and when the "iodine handle" must be preserved.

Route B: One-Pot Direct Condensation

Mixing o-phenylenediamine, 2-iodobenzoic acid, and a coupling agent (e.g., EDC or polyphosphoric acid).[1]

  • The Hidden Cost: While reagents are cheaper, the reaction produces a statistical mixture of mono-acylated product, bis-acylated byproduct, and oligomers.[1] Separating the desired benzimidazole from these tarry byproducts often requires expensive silica gel chromatography, negating the reagent cost savings.

Decision Matrix

DecisionTree Question Goal: Benzimidazole or Fused System? Fused Target: Fused System (Benzimidazo-isoquinoline) Question->Fused Simple Target: Simple 2-(2-iodophenyl)benzimidazole Question->Simple Route1 MUST ISOLATE Intermediate (One-pot fails to cyclize ring C) Fused->Route1 Route2 Scale < 5g? Simple->Route2 Yes One-Pot OK (Chromatography feasible) Route2->Yes Yes No ISOLATE Intermediate (Avoid column purification) Route2->No No

Figure 2: Strategic decision tree for process chemists.

Experimental Protocols

The following protocols have been standardized for reproducibility and scalability.

Protocol 1: Synthesis of N-(2-aminophenyl)-2-iodobenzamide

Objective: High-yield preparation of the pivot intermediate.

  • Setup: Charge a 500 mL round-bottom flask with o-phenylenediamine (1.2 equiv) and Triethylamine (1.5 equiv) in anhydrous THF (10 vol). Cool to 0°C.[1]

  • Addition: Dropwise add a solution of 2-iodobenzoyl chloride (1.0 equiv) in THF over 30 minutes. Critical: Slow addition prevents bis-acylation.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (EtOAc/Hex 1:1).

  • Workup (Self-Purifying): Pour the mixture into ice-water (30 vol). The product will precipitate as a beige solid.

  • Isolation: Filter, wash with water (3x) and cold ethanol (1x). Dry under vacuum.[1]

    • Typical Yield: 88–92%[1][2]

    • Purity: >95% (NMR).[3]

Protocol 2: Copper-Catalyzed Cascade to Benzimidazo[2,1-a]isoquinolin-6(5H)-one

Objective: Accessing the fused tetracyclic core (Path B).

  • Reagents: Suspend the intermediate (1.0 equiv) in DMF (10 vol). Add CuI (10 mol%), 1,10-Phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv).

  • Conditions: Heat to 110°C under Argon atmosphere for 12–16 hours.

  • Mechanism: The Cu-catalyst facilitates an intramolecular Ullmann-type C-N bond formation between the aniline amine and the aryl iodide.[1]

  • Workup: Dilute with water and extract with EtOAc. If the product precipitates from water (common), simply filter.

    • Ref: See Chem. Commun.[1][4] and J. Org. Chem. protocols for similar copper cascades [1, 2].[1]

Cost-Benefit Data Summary

FactorStepwise (Via Title Compound)One-Pot Method
Atom Economy Lower (Loss of HCl/leaving groups in 2 steps)Higher (Water is often the only byproduct)
E-Factor (Waste) Low (Solvent is water/ethanol; no silica waste)High (Large volume of solvent for chromatography)
Time Efficiency 2 Days (Includes drying time)1 Day (If purification goes well)
Risk Profile Low (Stable intermediate, predictable steps)High (Variable yield, difficult to troubleshoot)
References
  • Concise copper-catalyzed one-pot tandem synthesis of benzimidazo[1,2-b]isoquinolin-11-one derivatives. Chem. Commun., 2012.[1] Link

  • Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Molecules, 2022. Link

  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega, 2018. Link

  • Aqueous synthesis of 1-H-2-substituted benzimidazoles via transition-metal-free intramolecular amination. Molecules, 2012.[1] Link

Sources

Comparative

Comparative Guide: Alternatives to N-(2-aminophenyl)-2-iodobenzamide for Heterocycle Synthesis

Executive Summary For decades, -(2-aminophenyl)-2-iodobenzamide has served as a reliable "Trojan horse" for synthesizing quinazolinones and benzimidazoles. Its utility lies in the pre-installed aryl iodide, which facilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades,


-(2-aminophenyl)-2-iodobenzamide  has served as a reliable "Trojan horse" for synthesizing quinazolinones and benzimidazoles. Its utility lies in the pre-installed aryl iodide, which facilitates intramolecular Copper- or Palladium-catalyzed Ullmann-type amidation.

However, this reagent presents significant liabilities for modern drug development:

  • Atom Economy: The loss of a heavy iodine atom creates substantial mass waste.

  • Cost: Aryl iodides are significantly more expensive than their hydrogen or nitro counterparts.

  • Trace Metals: The mandatory use of transition metals (Cu, Pd) requires rigorous scavenging steps to meet ICH Q3D guidelines for pharmaceutical impurities.

This guide evaluates three superior synthetic strategies that bypass the iodinated precursor, offering improved atom economy, lower costs, and greener profiles without sacrificing yield.

The Benchmark: The Iodobenzamide Route

To understand the alternatives, we must first define the baseline performance of the standard method.

  • Mechanism: Intramolecular

    
    -arylation via oxidative addition of a metal catalyst into the C-I bond.
    
  • Typical Conditions: 10 mol% CuI, L-Proline,

    
    , DMSO, 
    
    
    
    C.
  • Limitations: High cost of starting material; difficult removal of Copper residuals; strictly anhydrous conditions often required.

Strategic Alternatives

Alternative A: The "Green" Oxidative Cyclization

Reagents: 2-Aminobenzamide + Aldehydes + Oxidant (


 or Air)
Best For:  Metal-free synthesis, high atom economy, broad functional group tolerance.

Instead of a pre-functionalized leaving group (Iodine), this method utilizes a C-H bond activation strategy. The reaction proceeds via the condensation of the amine with an aldehyde to form a Schiff base, followed by oxidative cyclization.

  • Key Innovation: The use of catalytic molecular iodine (

    
    ) or simple air (
    
    
    
    ) replaces stoichiometric heavy metals.
  • Performance: Yields typically range from 80–95% .

  • Green Metric: Water is often the only byproduct.

Alternative B: The Isatoic Anhydride Pivot

Reagents: Isatoic Anhydride + Primary Amine + Orthoester/Aldehyde Best For: Diversity-Oriented Synthesis (DOS), library generation, cost reduction.

Isatoic anhydride acts as a "masked" amino acid. It is highly electrophilic and reacts with amines to generate the 2-aminobenzamide intermediate in situ, which then immediately cyclizes.

  • Key Innovation: One-pot, three-component reaction (3-CR). Eliminates isolation of intermediates.

  • Performance: Excellent for sterically hindered amines. Yields 75–90% .

Alternative C: The Reductive Cyclization

Reagents: 2-Nitrobenzamide + Aldehyde + Reductant (


, 

, or

) Best For: Sensitive substrates, avoiding amine oxidation.

Anilines (like 2-aminobenzamide) are prone to oxidation during storage. This method uses the stable 2-nitrobenzamide . The nitro group is reduced in situ to the amine, which spontaneously condenses and cyclizes.

  • Key Innovation: "Just-in-time" generation of the nucleophilic amine prevents side reactions.

  • Performance: Ideal for scale-up where intermediate stability is a concern.

Comparative Performance Analysis

The following table contrasts the benchmark against the three alternatives for the synthesis of 2-Phenylquinazolin-4(3H)-one .

FeatureBenchmark (Iodobenzamide)Alt A (Oxidative)Alt B (Isatoic)Alt C (Reductive)
Starting Material Cost High (

$)
Low ($)Very Low ($)Low ($)
Atom Economy Poor (Loss of I)High (Loss of

)
Moderate (Loss of

)
Moderate (Loss of

)
Catalyst Toxicity High (Cu/Pd)None (Metal-free)Low (Acid/Base)Low (Fe/Zn)
Step Count 1 (from precursor)1 (Convergent)1 (Multicomponent)1 (Cascade)
Typical Yield 85-95%80-92%75-90%70-85%
Purification Column often requiredFiltration/RecrystallizationRecrystallizationFiltration (remove metal oxides)

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision pathway for selecting the appropriate reagent based on project constraints.

ReactionLandscape Start Target: Quinazolinone Scaffold Constraint1 Is the Amine Sensitive to Oxidation? Start->Constraint1 Constraint2 Is Metal Contamination a Critical Concern? Constraint1->Constraint2 No Method_Reductive Method C: Reductive Cyclization (Start: 2-Nitrobenzamide) Constraint1->Method_Reductive Yes (Use Nitro) Constraint3 Is Cost/Library Size the Driver? Constraint2->Constraint3 No Method_Oxidative Method A: Oxidative Cyclization (Start: 2-Aminobenzamide + I2) Constraint2->Method_Oxidative Yes (Metal-Free) Method_Isatoic Method B: Isatoic Anhydride (Start: Isatoic Anhydride) Constraint3->Method_Isatoic Yes (Cheap/Diverse) Method_Benchmark Benchmark: Ullmann Coupling (Start: Iodobenzamide) Constraint3->Method_Benchmark No (Legacy Process)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate stability and project requirements.

Detailed Experimental Protocols

Protocol A: Metal-Free Oxidative Cyclization ( Catalyzed)

Recommended for most medicinal chemistry applications.

Mechanism:

  • Condensation of 2-aminobenzamide with aldehyde

    
     Schiff base.
    
  • Iodine-mediated cyclization to aminal.

  • Oxidation to quinazolinone.[1][2][3]

Procedure:

  • Charge: To a round-bottom flask, add 2-aminobenzamide (1.0 mmol), aromatic aldehyde (1.0 mmol), and molecular iodine (

    
    ) (0.1 mmol, 10 mol%).
    
  • Solvent: Add Ethanol (5 mL).

  • Reaction: Reflux the mixture at

    
    C open to the air (or under an 
    
    
    
    balloon for faster rates) for 4–6 hours.
    • Checkpoint: Monitor TLC for the disappearance of the aldehyde.

  • Workup: Cool to room temperature. Add 5% aqueous

    
     (sodium thiosulfate) to quench residual iodine.
    
  • Isolation: The product often precipitates. Filter and wash with cold ethanol. If soluble, extract with EtOAc, dry over

    
    , and concentrate.
    
Protocol B: Isatoic Anhydride Three-Component Synthesis

Recommended for combinatorial library generation.

Procedure:

  • Charge: Mix Isatoic anhydride (1.0 mmol), primary amine (1.1 mmol), and aldehyde (1.0 mmol) in Ethanol (5 mL).

  • Catalyst: Add Citric Acid (10 mol%) or

    
    -TsOH  (10 mol%).
    
  • Reaction: Reflux at

    
    C for 3–5 hours.
    
    • Note: Evolution of

      
       gas indicates the ring-opening step is proceeding.
      
  • Isolation: Cool the mixture. The product usually crystallizes out. Filter and wash with cold ethanol/water (1:1).

Mechanistic Comparison (DOT Diagram)

The following diagram contrasts the atom economy and flow of the Benchmark vs. Alternative A.

MechanismComparison cluster_0 Benchmark (Iodobenzamide) cluster_1 Alternative A (Oxidative) Iodo N-(2-aminophenyl)- 2-iodobenzamide Cu Cu Catalyst Base, Heat Iodo->Cu Prod1 Quinazolinone Cu->Prod1 Waste1 Waste: HI (salt) Cu residues Cu->Waste1 Amine 2-Aminobenzamide + Aldehyde Ox I2 (cat) / O2 Amine->Ox Prod2 Quinazolinone Ox->Prod2 Waste2 Waste: H2O Ox->Waste2

Figure 2: Mechanistic comparison highlighting the superior atom economy of the oxidative route.

References

  • Iodine-Catalyzed Oxidative Cyclization: Wang, M., et al. "Aerobic photooxidative synthesis of 2-aryl-4-quinazolinones from aromatic aldehydes and aminobenzamide using catalytic amounts of molecular iodine."[4] RSC Advances, 2014.[1] [Link]

  • Isatoic Anhydride Strategies: Mhaske, S. B., & Argade, N. P.[5][6][7] "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 2006. (Review of isatoic anhydride utility). [Link]

  • Metal-Free Synthesis Reviews: He, L., et al. "Recent advances in 4(3H)-quinazolinone syntheses."[1] RSC Advances, 2014.[1] [Link]

  • Reductive Cyclization: Shi, D., et al. "Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles." Organic & Biomolecular Chemistry, 2013. [Link]

  • Copper-Catalyzed Benchmark (For Comparison): Wang, C., et al. "Copper-catalyzed synthesis of quinazolinones from 2-halobenzamides."[1] Journal of Organic Chemistry, 2015.[8] [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-aminophenyl)-2-iodobenzamide

Executive Summary & Chemical Profile This guide defines the mandatory Personal Protective Equipment (PPE) and operational protocols for handling N-(2-aminophenyl)-2-iodobenzamide (CAS: 897446-24-1). As a synthetic interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the mandatory Personal Protective Equipment (PPE) and operational protocols for handling N-(2-aminophenyl)-2-iodobenzamide (CAS: 897446-24-1).

As a synthetic intermediate often used in the preparation of benzimidazoles via copper-catalyzed cyclization, this molecule presents a dual-hazard profile: the aniline moiety poses risks of sensitization and potential skin absorption, while the aryl iodide backbone contributes to mucosal irritation. This protocol moves beyond generic safety advice, implementing a defense-in-depth strategy based on structural toxicology.

Chemical Identity Table
ParameterDetail
Chemical Name N-(2-aminophenyl)-2-iodobenzamide
CAS Number 897446-24-1
Molecular Formula C₁₃H₁₁IN₂O
Molecular Weight 338.14 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility DMSO, DMF, Methanol (Low solubility in water)

Risk Assessment & Hazard Logic

Effective safety relies on understanding why a hazard exists. We utilize a "Read-Across" toxicological approach based on structural analogs (e.g., N-(2-aminophenyl)benzamide) to establish the safety baseline.

Structural Hazard Analysis
  • Aniline Substructure (Primary Risk): The 2-aminophenyl group is structurally similar to aniline and o-phenylenediamine. These motifs are known sensitizers and can be absorbed through the skin, potentially causing methemoglobinemia upon chronic or high-load exposure [1].

  • Iodinated Benzamide (Secondary Risk): Halogenated aromatics are established irritants to the respiratory tract (STOT-SE 3) and eyes (Eye Irrit. 2A) [2].

GHS Hazard Classification (Derived)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[4]

  • H317: May cause an allergic skin reaction (Precautionary assignment due to aniline moiety).

Visualization: Hazard-to-PPE Logic

The following diagram illustrates the causal link between the chemical structure and the required protective measures.

RiskLogic Chem N-(2-aminophenyl)- 2-iodobenzamide Sub1 Aniline Moiety (-NH2) Chem->Sub1 Sub2 Aryl Iodide (-I) Chem->Sub2 Risk1 Skin Absorption & Sensitization Sub1->Risk1 Risk2 Respiratory/Eye Irritation Sub2->Risk2 PPE1 Double Nitrile Gloves (0.11mm min) Risk1->PPE1 PPE2 Fume Hood & N95/P100 Backup Risk2->PPE2

Figure 1: Structural Hazard Analysis linking functional groups to specific PPE requirements.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The presence of the amino group requires a stricter glove protocol to prevent permeation.

Protection ZoneMinimum RequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Nitrile) Inner Layer: 4 mil (0.10 mm) Nitrile.Outer Layer: 5-8 mil Nitrile.Rationale: Aromatic amines can permeate thin latex/vinyl rapidly. Double gloving provides a "breakthrough buffer" allowing safe doffing upon contamination.
Eye/Face Chemical Splash Goggles ANSI Z87.1 compliant. Safety glasses are insufficient for powder handling due to the risk of airborne dust bypassing side shields.
Respiratory Engineering Control First Handle strictly inside a certified fume hood. If weighing outside a hood is unavoidable (not recommended), use a P95 or P100 particulate respirator .
Body Lab Coat + Tyvek Sleeves Standard cotton lab coat. Use disposable Tyvek sleeves if handling >10g to prevent cuff contamination, which is a common exposure route for solids.

Operational Protocols

Phase A: Weighing & Transfer (Highest Risk)

The solid state presents the highest risk of inhalation and surface contamination. Static electricity can cause this powder to "jump" or disperse.

  • Preparation:

    • Place an anti-static gun or ionizer in the fume hood if available.

    • Line the balance area with a disposable absorbent mat (bench protector) to capture stray particles.

  • Transfer:

    • Use a disposable spatula. Do not reuse spatulas between different chemical stocks to avoid cross-contamination.

    • Technique: Weigh into a tared vial or flask inside the hood. Cap the vessel immediately after addition.

  • Decontamination:

    • Wipe the balance and surrounding area with a methanol-dampened Kimwipe immediately after weighing. Dispose of the wipe as solid hazardous waste.

Phase B: Reaction & Synthesis

Once dissolved (e.g., in DMSO or DMF), the inhalation risk decreases, but the skin absorption risk remains (enhanced by the solvent, which acts as a carrier).

  • Solvent Choice: If using DMSO, be hyper-vigilant. DMSO dramatically increases the skin permeability of dissolved anilines [3].

  • Temperature Control: If heating the reaction (e.g., for cyclization to benzimidazole), use a reflux condenser and ensure the system is under slight negative pressure (nitrogen line) to prevent vapor escape.

Phase C: Waste Disposal

Segregation is critical to prevent downstream reactions in waste drums.

  • Solid Waste: Contaminated gloves, mats, and paper towels go into "Hazardous Solid Waste" (labeled: Toxic/Irritant).

  • Liquid Waste:

    • Stream: Halogenated Organic Waste .

    • Note: Even though the iodine is bound, segregation into halogenated streams is the standard compliance protocol for aryl iodides.

  • Cleaning: Rinse glassware with Acetone or Methanol before washing with soap and water. Collect the first rinse as halogenated waste.

Visualization: Operational Workflow

Workflow Start Start: Weighing Check Check Engineering Controls (Hood Flow > 100 fpm) Start->Check Don Don PPE: Double Nitrile + Goggles Check->Don Handle Handle Solid (Use Anti-Static measures) Don->Handle Dissolve Solubilize (Caution: DMSO carrier effect) Handle->Dissolve Waste Disposal: Halogenated Organic Stream Dissolve->Waste

Figure 2: Step-by-step operational workflow ensuring containment from weighing to disposal.

Emergency Response

Self-Validating Safety System: Ensure an eyewash station is within 10 seconds (approx. 55 feet) of the workstation before starting.

  • Eye Contact: Flush immediately for 15 minutes .[1][3][6] Hold eyelids open. The solid is likely hydrophobic; water flush is mechanical removal first, then dilution.

  • Skin Contact:

    • Doff: Remove contaminated gloves immediately.

    • Wash: Wash with soap and copious water.[1][3][6][7] Do not use alcohol on skin, as it may increase absorption of the aniline residue.

    • Monitor: Watch for signs of sensitization (redness, itching) over the next 24 hours.

  • Spill (Solid):

    • Do not dry sweep (creates dust).[7]

    • Cover with wet paper towels (dampened with water) to suppress dust.

    • Scoop into a bag and seal. Clean area with methanol.

References

  • PubChem. N-(2-aminophenyl)benzamide (Analog Hazard Data). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Guidance on the safe use of solvents (DMSO permeation). Available at: [Link]

Sources

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